molecular formula C9H14 B12540600 Nona-2,4,6-triene CAS No. 666704-54-7

Nona-2,4,6-triene

Cat. No.: B12540600
CAS No.: 666704-54-7
M. Wt: 122.21 g/mol
InChI Key: QTRAFXCHKGPQFY-UHFFFAOYSA-N
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Description

Nona-2,4,6-triene is a linear hydrocarbon featuring a conjugated triene system, a structure of significant interest in synthetic organic chemistry and materials science. The extended π-electron system resulting from its alternating double bonds makes it a valuable building block for synthesizing complex molecular architectures and studying pericyclic reactions . While direct studies on this specific hydrocarbon are limited, its close derivatives, such as 2,4,6-nonatrienal, are recognized for their distinctive green, cucumber-like, and melon odors, highlighting the influence of this conjugated backbone in flavor and fragrance chemistry . Similarly, esters like ethyl nona-2,4,6-trienoate are subjects of advanced synthetic studies aimed at achieving precise stereochemical control, which is critical for producing defined isomers for biological testing and natural product synthesis . Researchers utilize the this compound structure as a fundamental scaffold for developing new synthetic methodologies, including palladium-catalyzed cross-couplings and stereoselective olefinations . Its properties also make it a candidate monomer in the development of novel polymers with potential conductive properties. This product is intended for research purposes by qualified professionals. For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

666704-54-7

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

nona-2,4,6-triene

InChI

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5-9H,4H2,1-2H3

InChI Key

QTRAFXCHKGPQFY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CC=CC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Nona-2,4,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for nona-2,4,6-triene. The content is structured to serve as a practical reference for laboratory work.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[1][2][3] This method involves the reaction of a phosphorus ylide with an aldehyde. For the synthesis of this compound, a plausible approach is the reaction of crotonaldehyde (B89634) with a C5 phosphonium (B103445) ylide, specifically (pent-2-enylidene)triphenylphosphorane.

Synthetic Pathway

The overall synthetic strategy is a two-step process. The first step involves the preparation of the phosphonium salt, (pent-2-en-1-yl)triphenylphosphonium bromide, through an SN2 reaction between triphenylphosphine (B44618) and 1-bromopent-2-ene. The second step is the in-situ generation of the corresponding ylide by deprotonation with a strong base, followed by the Wittig reaction with crotonaldehyde to yield the target triene.

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction Triphenylphosphine Triphenylphosphine SN2 SN2 Reaction (Toluene, Reflux) Triphenylphosphine->SN2 Bromopentene 1-Bromopent-2-ene Bromopentene->SN2 PhosphoniumSalt (Pent-2-en-1-yl)triphenylphosphonium bromide SN2->PhosphoniumSalt Deprotonation Deprotonation (n-BuLi, THF, -78°C) PhosphoniumSalt->Deprotonation Ylide (Pent-2-enylidene)triphenylphosphorane Deprotonation->Ylide Wittig Wittig Reaction Ylide->Wittig Crotonaldehyde Crotonaldehyde Crotonaldehyde->Wittig NonaTriene This compound Wittig->NonaTriene TPO Triphenylphosphine oxide (byproduct) Wittig->TPO

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of (Pent-2-en-1-yl)triphenylphosphonium bromide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (26.23 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Reagent Addition: Add 1-bromopent-2-ene (14.90 g, 0.1 mol) to the stirred solution.

  • Reaction: Heat the mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid by vacuum filtration and wash with 50 mL of cold diethyl ether to remove unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain (pent-2-en-1-yl)triphenylphosphonium bromide.

Protocol 2: Synthesis of this compound

  • Ylide Formation: Suspend (pent-2-en-1-yl)triphenylphosphonium bromide (41.13 g, 0.1 mol) in 200 mL of anhydrous THF in a 500 mL two-necked flask under an argon atmosphere. Cool the suspension to -78 °C.

  • Deprotonation: Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) to the suspension. Stir the resulting deep red-orange solution for 1 hour at -78 °C.

  • Wittig Reaction: Add a solution of crotonaldehyde (7.01 g, 0.1 mol) in 20 mL of anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica (B1680970) gel using hexanes as the eluent to separate the this compound from the triphenylphosphine oxide byproduct.

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Protocol 1
Triphenylphosphine262.2926.23 g0.1
1-Bromopent-2-ene149.0314.90 g0.1
Protocol 2
(Pent-2-en-1-yl)triphenylphosphonium bromide411.3241.13 g0.1
n-Butyllithium (2.5 M)64.0640 mL0.1
Crotonaldehyde70.097.01 g0.1

Table 1: Reagents for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation PurifiedProduct Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) PurifiedProduct->NMR IR Infrared (IR) Spectroscopy PurifiedProduct->IR MS Mass Spectrometry (MS) PurifiedProduct->MS DataAnalysis Spectral Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirmation Structure Confirmation DataAnalysis->StructureConfirmation

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The olefinic protons of the conjugated triene system are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 5.0 and 7.0 ppm, due to deshielding effects.[4][5][6] The sp² hybridized carbons will appear in the corresponding downfield region of the ¹³C NMR spectrum.[7][8][9][10]

¹H NMR
Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz)
H-9 (CH₃)~1.7d~6.5
H-1 (CH₃)~1.0t~7.5
H-2 (CH₂)~2.1m-
H-3 to H-8 (olefinic)5.0 - 7.0m-
¹³C NMR
Assignment Predicted δ (ppm)
C-9 (CH₃)~18
C-1 (CH₃)~13
C-2 (CH₂)~25
C-3 to C-8 (olefinic)120 - 140

Table 2: Predicted ¹H and ¹³C NMR data for this compound.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key absorptions are expected for the C=C bonds of the conjugated system and the C-H bonds of both sp² and sp³ hybridized carbons. Conjugation typically lowers the frequency of the C=C stretching vibration compared to an isolated double bond.[11][12]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (sp²)3100 - 3010Medium
C-H stretch (sp³)2980 - 2850Strong
C=C stretch (conjugated)1650 - 1600Medium-Weak (multiple bands)
C-H bend (out-of-plane)1000 - 650Strong

Table 3: Predicted IR absorption data for this compound.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of polyenes often involves allylic cleavage and rearrangements.[13][14][15][16]

m/z Predicted Fragment Ion Interpretation
122[C₉H₁₄]⁺˙Molecular ion (M⁺˙)
107[C₈H₁₁]⁺Loss of a methyl radical (·CH₃)
93[C₇H₉]⁺Loss of an ethyl radical (·C₂H₅)
79[C₆H₇]⁺Common fragment for cyclic/aromatic structures from rearrangement

Table 4: Predicted mass spectrometry fragmentation data for this compound.

References

Spectroscopic Analysis of Nona-2,4,6-triene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Nona-2,4,6-triene, targeting researchers, scientists, and professionals in drug development. The information presented herein is based on predicted data and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2E,4E,6E)-nona-2,4,6-triene.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.25 - 5.50Multiplet6HH2, H3, H4, H5, H6, H7 (Vinyl)
~2.10Quartet2HH8
~1.00Triplet3HH9
~1.75Doublet3HH1
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
~135 - 125CHC2, C3, C4, C5, C6, C7 (Vinyl)
~25.5CH₂C8
~18.0CH₃C1
~13.5CH₃C9
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3020Medium=C-H Stretch
~2960, ~2870MediumC-H Stretch (Alkyl)
~1650MediumC=C Stretch (Conjugated)
~965Strong=C-H Bend (trans)
Predicted Mass Spectrometry (EI-MS) Data
m/zRelative Intensity (%)Possible Fragment
12240[M]⁺ (Molecular Ion)
10730[M - CH₃]⁺
93100[M - C₂H₅]⁺ (Base Peak)
7960[C₆H₇]⁺
6750[C₅H₇]⁺
4170[C₃H₅]⁺

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample Compound Synthesis and Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR_acq NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR_acq IR_acq IR Spectroscopy (ATR) Dissolution->IR_acq MS_acq Mass Spectrometry (EI-MS) Dissolution->MS_acq NMR_proc NMR Data Processing and Assignment NMR_acq->NMR_proc IR_proc IR Spectrum Interpretation IR_acq->IR_proc MS_proc MS Data Analysis (Fragmentation Pattern) MS_acq->MS_proc Structure_Elucidation Structure Elucidation and Verification NMR_proc->Structure_Elucidation IR_proc->Structure_Elucidation MS_proc->Structure_Elucidation

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) IR spectroscopy.

Materials:

  • This compound sample (liquid or solid)

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact with the crystal.[1]

  • Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electron Ionization Mass Spectrometry (EI-MS).

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

  • Mass spectrometer with an EI source

  • Sample vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent. The concentration should be in the range of 10-100 µg/mL.[2]

  • Instrument Setup: The mass spectrometer is operated under high vacuum. The EI source is typically heated to a temperature that ensures sample volatilization but minimizes thermal degradation.[3] The electron energy is set to a standard 70 eV to induce ionization and fragmentation.[3][4]

  • Sample Introduction: The sample is introduced into the ion source. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization and Fragmentation: In the ion source, the vaporized sample molecules are bombarded with 70 eV electrons. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.[5][6]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

References

An In-depth Technical Guide to Nona-2,4,6-triene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-2,4,6-triene is a conjugated polyene with the molecular formula C9H14. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its known and predicted chemical and physical properties. Furthermore, it outlines representative experimental protocols for its synthesis and characterization based on established methods for similar conjugated trienes. The potential relevance of the this compound backbone in the field of flavor and fragrance is also discussed, drawing parallels with the closely related compound, (2E,4E,6Z)-nona-2,4,6-trienal, a key aroma component of walnuts.

Chemical and Physical Properties

The majority of available data on the physical and chemical properties of this compound are computed rather than experimentally determined. These properties are summarized in the tables below. It is important to note that different isomers of this compound will exhibit variations in their physical properties.

General Properties[1]
PropertyValueSource
Molecular FormulaC9H14PubChem
Molecular Weight122.21 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number666704-54-7PubChem
Canonical SMILESCCC=CC=CC=CCPubChem
InChIInChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5-9H,4H2,1-2H3PubChem
InChIKeyQTRAFXCHKGPQFY-UHFFFAOYSA-NPubChem
Computed Physical Properties[1]
PropertyValue
XLogP3-AA3.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count4
Exact Mass122.109550447
Monoisotopic Mass122.109550447
Topological Polar Surface Area0 Ų
Heavy Atom Count9
Complexity116
Experimental Data for a this compound Isomer

While extensive experimental data for the parent compound is lacking, a Kovats Retention Index has been reported for a specific isomer, (2Z,4E,6E)-nona-2,4,6-triene. This provides a valuable piece of experimental data for its gas chromatographic behavior.

PropertyValueIsomerSource
Kovats Retention Index (Standard Polar)1239(2Z,4E,6E)-nona-2,4,6-trieneNIST Mass Spectrometry Data Center[1]

Representative Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These are based on established methods for conjugated polyenes and C9 hydrocarbons and should be adapted and optimized for the specific isomers and desired purity.

Synthesis of this compound

A common strategy for the synthesis of conjugated trienes involves Wittig-type olefination reactions or palladium-catalyzed cross-coupling reactions. A representative two-step synthesis is outlined below.

Step 1: Synthesis of a Dienal Precursor (e.g., Hepta-2,4-dienal)

A variety of methods can be employed to synthesize the dienal precursor. One common approach is the oxidation of the corresponding dienol.

Step 2: Wittig Reaction to Form this compound

  • Phosphonium (B103445) Salt Formation: React an appropriate ethyl-halide (e.g., ethyl bromide) with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous, inert solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to generate the corresponding ylide.

  • Wittig Reaction: Add the dienal precursor (from Step 1) dropwise to the ylide solution at low temperature (e.g., -78 °C to 0 °C).

  • Work-up and Purification: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or pentane). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split/splitless injection of a dilute solution of the sample in a volatile solvent (e.g., pentane (B18724) or hexane).

  • Oven Program: A temperature program starting at a low temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to ensure separation of isomers and any impurities.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. The resulting mass spectrum can be used to confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl3).

  • Experiments:

    • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the olefinic protons will be characteristic of the conjugated triene system and its stereochemistry.

    • ¹³C NMR: Will show the number of unique carbon environments. The chemical shifts of the sp² hybridized carbons will be in the characteristic olefinic region.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to definitively assign the proton and carbon signals and confirm the overall structure and stereochemistry of the specific isomer.

Biological and Industrial Relevance: The Flavor Connection

While direct biological activity or drug development applications for this compound have not been reported, its structural analog, (2E,4E,6Z)-nona-2,4,6-trienal , has been identified as a key aroma compound in walnuts, contributing to their characteristic oatmeal-like and fatty notes.[2][3][4][5] This highlights the potential importance of the this compound carbon skeleton in the flavor and fragrance industry.

The biogenesis of such unsaturated aldehydes in plants is often linked to the oxidative degradation of polyunsaturated fatty acids. This suggests a potential natural origin for compounds with this backbone. The perception of flavor from unsaturated aldehydes is a complex process involving interactions with receptors in the oral and nasal cavities. Some unsaturated aldehydes have been shown to act as modulators of taste receptors, enhancing sweet, umami, and salty tastes.[6][7]

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., Dienal and Ethyl-halide) wittig Wittig Reaction start->wittig crude Crude this compound wittig->crude purification Column Chromatography crude->purification pure Pure this compound purification->pure gcms GC-MS Analysis pure->gcms nmr NMR Spectroscopy (1H, 13C, 2D) pure->nmr structure Structural Elucidation gcms->structure nmr->structure

Caption: A logical workflow for the synthesis and characterization of this compound.

Flavor_Relevance_Pathway Conceptual Pathway for the Relevance of the this compound Backbone in Flavor cluster_biogenesis Potential Biogenesis cluster_perception Flavor Perception pufa Polyunsaturated Fatty Acids (in Plants, e.g., Walnuts) oxidation Oxidative Degradation pufa->oxidation trienal (2E,4E,6Z)-Nona-2,4,6-trienal oxidation->trienal receptors Olfactory and Taste Receptors trienal->receptors signal Neural Signaling receptors->signal perception Flavor Perception (e.g., 'Walnut' Aroma) signal->perception

Caption: Conceptual pathway for the relevance of the this compound backbone in flavor.

References

Stereoisomers of Nona-2,4,6-triene and their properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Stereoisomerism in Nona-2,4,6-triene

This compound possesses three carbon-carbon double bonds at positions 2, 4, and 6. Each of these double bonds can exist in either a cis (Z) or trans (E) configuration, leading to a total of 2³ = 8 possible geometric isomers. The specific arrangement of these double bonds significantly influences the molecule's overall shape, polarity, and consequently, its physical and chemical properties.

The eight possible stereoisomers are:

  • (2E,4E,6E)-nona-2,4,6-triene

  • (2E,4E,6Z)-nona-2,4,6-triene

  • (2E,4Z,6E)-nona-2,4,6-triene

  • (2Z,4E,6E)-nona-2,4,6-triene[1]

  • (2E,4Z,6Z)-nona-2,4,6-triene

  • (2Z,4E,6Z)-nona-2,4,6-triene

  • (2Z,4Z,6E)-nona-2,4,6-triene

  • (2Z,4Z,6Z)-nona-2,4,6-triene

Due to the lack of specific experimental data for each of these isomers in available literature, the following sections will focus on the general properties and methodologies applicable to this class of compounds.

Properties of this compound Stereoisomers

Quantitative experimental data for the individual stereoisomers of this compound, such as melting and boiling points, are not extensively documented. However, some general properties can be inferred from computed data and comparison with analogous compounds.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₄PubChem[2]
Molecular Weight122.21 g/mol PubChem[2]
XLogP3-AA3.4PubChem[2]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count0PubChem
Rotatable Bond Count4PubChem

Note: These are general computed properties for the base structure of this compound and do not distinguish between individual stereoisomers.

The geometry of the double bonds influences the packing of molecules in the solid state and their intermolecular interactions, which in turn affects their melting and boiling points. Generally, trans isomers tend to have higher melting points than their cis counterparts due to their higher symmetry and more efficient crystal packing. Boiling points are influenced by intermolecular forces, with more polar isomers exhibiting higher boiling points.

Synthesis of this compound Stereoisomers

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including conjugated polyenes like this compound.[3][4][5] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. By carefully selecting the stereochemistry of the reactants and the reaction conditions, it is possible to control the geometry of the newly formed double bond.

General Experimental Protocol: Wittig Reaction for Polyene Synthesis

This protocol provides a general framework for the synthesis of a this compound isomer. The specific choice of aldehyde and phosphonium (B103445) salt will determine the final product. For example, the reaction of (E,E)-hepta-2,4-dienal with ethylidenetriphenylphosphorane could potentially yield a mixture of this compound isomers.

Materials:

  • Appropriate α,β-unsaturated aldehyde (e.g., (E,E)-hepta-2,4-dienal)

  • Triphenylphosphine (B44618)

  • Appropriate alkyl halide (e.g., 1-bromoethane)

  • Strong base (e.g., n-butyllithium in hexane)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in an appropriate solvent. Add the alkyl halide and stir the mixture, typically at room temperature or with gentle heating, until the phosphonium salt precipitates. Isolate the salt by filtration, wash with a non-polar solvent, and dry under vacuum.

  • Generation of the Ylide: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension to a low temperature (e.g., -78 °C or 0 °C). Slowly add a solution of a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Wittig Reaction: To the freshly prepared ylide solution, slowly add a solution of the α,β-unsaturated aldehyde in anhydrous THF at the same low temperature.

  • Reaction Quench and Workup: Allow the reaction to warm to room temperature and stir for a specified time. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, which will contain the desired alkene and triphenylphosphine oxide as a byproduct, can be purified by column chromatography.

Separation and Purification of Stereoisomers

The synthesis of this compound stereoisomers often results in a mixture of different geometric isomers. The separation of these isomers is crucial for obtaining pure compounds for further characterization and application. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating stereoisomers.[6][7]

General Experimental Protocol: Chromatographic Separation

The choice of the stationary phase and mobile phase is critical for achieving good separation of geometric isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC)

  • Appropriate column (e.g., silica (B1680970) gel, C18, or a more specialized phase for isomer separation)

  • Detector (e.g., UV-Vis for HPLC, FID for GC)

General HPLC Procedure:

  • Column Selection: A normal-phase silica gel column or a reversed-phase C18 column can be used. For challenging separations, silver-impregnated silica columns can be effective as silver ions interact differently with cis and trans double bonds.

  • Mobile Phase Selection: For normal-phase chromatography, a non-polar mobile phase such as a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate (B1210297) or isopropanol (B130326) is typically used. For reversed-phase chromatography, a polar mobile phase such as a mixture of methanol/water or acetonitrile/water is employed. The composition of the mobile phase is optimized to achieve the best separation.

  • Sample Preparation: Dissolve the mixture of isomers in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with the chosen mobile phase. Monitor the eluent using a UV-Vis detector, as conjugated trienes absorb strongly in the UV region.

  • Fraction Collection: Collect the fractions corresponding to each separated isomer.

  • Analysis: Analyze the collected fractions to confirm their purity and identify the specific isomer.

Spectroscopic Characterization

UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the characterization of conjugated trienes like the stereoisomers of this compound.

UV-Visible Spectroscopy

Conjugated systems exhibit characteristic absorption bands in the UV-Vis region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation and the specific geometry of the polyene. According to the Woodward-Fieser rules, the λmax for a conjugated system can be predicted. For a conjugated triene, the base λmax is around 245 nm. Each additional conjugated double bond and the presence of alkyl substituents will cause a bathochromic (red) shift to a longer wavelength. The different stereoisomers are expected to have slightly different λmax values due to variations in their planarity and electronic distribution.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for Acyclic Trienes

CompoundBase λmaxContribution from ConjugationPredicted λmax
Acyclic Triene245 nm+30 nm for each additional double bond~275 nm

Note: This is a generalized prediction. The actual λmax will be influenced by the solvent and the specific stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the stereoisomers. The chemical shifts and coupling constants of the vinylic protons are particularly informative for determining the geometry of the double bonds.

  • Coupling Constants (J-values): The coupling constant between two protons on a double bond is typically larger for a trans (E) configuration (around 12-18 Hz) than for a cis (Z) configuration (around 6-12 Hz). This allows for the assignment of the stereochemistry of each double bond.

  • Chemical Shifts: The chemical shifts of the vinylic protons and carbons are also influenced by the stereochemistry and the overall conformation of the molecule.

While specific NMR data for all this compound isomers are not available, the principles of NMR analysis of alkenes can be applied to interpret their spectra.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a specific this compound stereoisomer.

Caption: A logical workflow for the synthesis and characterization of this compound isomers.

Conclusion

The stereoisomers of this compound represent a diverse set of molecules with distinct three-dimensional structures. While a comprehensive experimental dataset for each isomer is currently lacking in the scientific literature, this guide provides a foundational understanding of their properties and the methodologies for their synthesis, separation, and characterization. The principles of the Wittig reaction, chromatographic separation, and spectroscopic analysis outlined herein serve as a valuable resource for researchers and professionals working with conjugated polyenes. Further research is warranted to isolate and fully characterize each of the eight stereoisomers of this compound to unlock their full potential in various scientific and industrial applications.

References

The Enigmatic Nona-2,4,6-triene: A Technical Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence and isolation of nona-2,4,6-triene, a volatile organic compound with potential applications in various fields. While the direct natural sourcing of this compound remains elusive in the surveyed literature, this document focuses on its closely related and naturally occurring aldehyde, (2E,4E,6Z)-nona-2,4,6-trienal, which has been identified as a key aroma component in walnuts and as an insect pheromone. The methodologies for the isolation and analysis of this trienal provide a foundational framework for the prospective isolation of the triene itself.

Natural Occurrence of Nona-2,4,6-trienal (B1204197)

Current research points to two primary natural sources of (2E,4E,6Z)-nona-2,4,6-trienal: the plant kingdom, specifically in walnuts, and the animal kingdom, as a semiochemical in insects.

In Flora: A Key Aroma Compound in Walnuts

Fresh kernels of the walnut tree (Juglans regia L.) have been found to contain (2E,4E,6Z)-nona-2,4,6-trienal, where it contributes significantly to the characteristic aroma profile.[1][2][3][4] It is considered one of the key odorants responsible for the pleasant and distinct scent of fresh walnuts.

In Fauna: An Insect Aggregation Pheromone

In the insect world, geometrical isomers of 2,4,6-nonatrienal have been identified as male-produced aggregation pheromones in flea beetles of the genus Epitrix.[5][6] Specifically, the (2E,4E,6Z) and (2E,4E,6E) isomers are utilized by the eggplant flea beetle, Epitrix fuscula, to attract conspecifics.[5][6] The related species, Epitrix hirtipennis, also emits a blend of 2,4,6-nonatrienals.[5][6]

Quantitative Data

The concentration of (2E,4E,6Z)-nona-2,4,6-trienal has been quantified in fresh walnut kernels. The data is summarized in the table below.

Natural SourceCompoundConcentrationAnalytical Method
Fresh Walnut Kernels (Juglans regia L.)(2E,4E,6Z)-Nona-2,4,6-trienal~10 μg/kgAroma Extract Dilution Analysis (AEDA)

Table 1: Quantitative analysis of (2E,4E,6Z)-Nona-2,4,6-trienal in a natural source.[1][3][4]

Experimental Protocols for Isolation and Analysis

The isolation and analysis of volatile compounds like nona-2,4,6-trienal from natural matrices require sensitive and specific methodologies. The following sections detail the key experimental protocols that have been successfully employed.

Isolation of Volatiles from Walnuts

Method: Aroma Extract Dilution Analysis (AEDA)

AEDA is a gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample.

  • Sample Preparation: Freshly harvested and shelled walnut kernels are finely ground.

  • Extraction: The ground walnuts are subjected to solvent extraction, typically with a non-polar solvent like dichloromethane, to isolate the volatile and semi-volatile compounds.

  • Concentration: The solvent extract is carefully concentrated to a specific volume.

  • GC-O Analysis: The concentrated extract is injected into a gas chromatograph coupled with an olfactometry port. A trained panelist sniffs the effluent from the GC column and records the retention times and odor descriptions of the detected odorants.

  • Dilution Series: The extract is serially diluted, and each dilution is analyzed by GC-O until no odorants are detected. The highest dilution at which an odorant is still detected determines its flavor dilution (FD) factor, which is a measure of its odor potency.

  • Identification: The compounds corresponding to the potent odorants are identified using gas chromatography-mass spectrometry (GC-MS).

Isolation of Pheromones from Insects

Method: Solvent Extraction of Pheromone Glands

This method is commonly used to extract semiochemicals from specific insect tissues.[7]

  • Gland Dissection: The pheromone-producing glands are carefully dissected from male flea beetles under a microscope.

  • Extraction: The dissected glands are immersed in a small volume of a suitable organic solvent, such as hexane, in a glass vial. The extraction is allowed to proceed for a specific period (e.g., 30 minutes) to allow the pheromones to diffuse into the solvent.

  • Analysis: The resulting solvent extract, containing the pheromones, is then directly analyzed by GC-MS.

Method: Headspace Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique for extracting volatile compounds from the air surrounding a sample.

  • Sample Placement: Live male flea beetles are placed in a sealed headspace vial.

  • Adsorption: An SPME fiber coated with a specific sorbent material is exposed to the headspace of the vial for a defined period. The volatile pheromones released by the insects adsorb onto the fiber.

  • Desorption and Analysis: The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed pheromones are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile organic compounds.[7]

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of these compounds.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. The program typically starts at a low temperature, which is gradually increased to a final high temperature.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) is the most common ionization technique used for the analysis of these types of compounds.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Compound Identification: The identification of the compounds is achieved by comparing their mass spectra and retention times with those of authentic reference standards or with entries in mass spectral libraries.

Biosynthesis of Related Compounds

While the specific biosynthetic pathway for this compound or its aldehyde derivative has not been elucidated, it is hypothesized that nona-2,4,6-trienal in plants may arise from the oxidative breakdown of linolenic acid.[6] In insects, the biosynthesis of hydrocarbons and related compounds often involves fatty acid metabolism.[8][9][10] The general pathway involves the synthesis of fatty acids, which can then be modified through elongation, desaturation, and decarboxylation to produce a variety of hydrocarbons that serve as cuticular components and semiochemicals.[8][9][10]

Visualizations

Experimental_Workflow_Walnut_Aroma cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis Walnut Kernels Walnut Kernels Grinding Grinding Walnut Kernels->Grinding Ground Walnuts Ground Walnuts Grinding->Ground Walnuts Solvent Extraction Solvent Extraction Volatile Extract Volatile Extract Solvent Extraction->Volatile Extract Ground Walnuts->Solvent Extraction AEDA (GC-O) AEDA (GC-O) Volatile Extract->AEDA (GC-O) GC-MS GC-MS Volatile Extract->GC-MS Odor Profile Odor Profile AEDA (GC-O)->Odor Profile Compound Identification Compound Identification GC-MS->Compound Identification Experimental_Workflow_Insect_Pheromone cluster_sampling Pheromone Collection cluster_analysis Analysis Live Insects Live Insects Gland Dissection Gland Dissection Live Insects->Gland Dissection Headspace SPME Headspace SPME Live Insects->Headspace SPME Solvent Extraction Solvent Extraction Gland Dissection->Solvent Extraction Pheromone Extract Pheromone Extract Solvent Extraction->Pheromone Extract Adsorbed Pheromones Adsorbed Pheromones Headspace SPME->Adsorbed Pheromones GC-MS Analysis GC-MS Analysis Pheromone Extract->GC-MS Analysis Adsorbed Pheromones->GC-MS Analysis Pheromone Identification Pheromone Identification GC-MS Analysis->Pheromone Identification Putative_Biosynthesis_Pathway Linolenic Acid Linolenic Acid Oxidative Breakdown Oxidative Breakdown Linolenic Acid->Oxidative Breakdown In Plants Nona-2,4,6-trienal Nona-2,4,6-trienal Oxidative Breakdown->Nona-2,4,6-trienal Fatty Acid Metabolism Fatty Acid Metabolism Elongation/Desaturation/Decarboxylation Elongation/Desaturation/Decarboxylation Fatty Acid Metabolism->Elongation/Desaturation/Decarboxylation In Insects Hydrocarbons (including this compound - Putative) Hydrocarbons (including this compound - Putative) Elongation/Desaturation/Decarboxylation->Hydrocarbons (including this compound - Putative)

References

Theoretical Exploration of the Electronic Structure of Nona-2,4,6-triene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-2,4,6-triene, a conjugated polyene, possesses a fascinating electronic structure that is foundational to its chemical reactivity and photophysical properties. Understanding this structure is pivotal for its potential applications in various scientific domains, including materials science and drug development. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic characteristics of this compound. It delves into the application of computational quantum chemistry, with a particular focus on Time-Dependent Density Functional Theory (TD-DFT), to predict and analyze its electronic transitions and molecular orbitals. This document also outlines the general experimental protocols for the synthesis and spectroscopic characterization of such polyenes, offering a framework for validating theoretical findings. All quantitative data from theoretical calculations are summarized in structured tables, and key conceptual workflows are visualized using diagrams to facilitate a deeper understanding.

Introduction

Conjugated polyenes, characterized by alternating single and double carbon-carbon bonds, are fundamental chromophores that play a crucial role in a variety of natural and synthetic systems. Their delocalized π-electron systems are responsible for their characteristic absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This compound, with its three conjugated double bonds, serves as an important model system for understanding the electronic behavior of larger, more complex polyenes.

The electronic structure, particularly the energies and characteristics of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity, stability, and spectroscopic properties. Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental means alone. This guide will focus on the application of these theoretical methods to this compound.

Theoretical and Computational Methodologies

The study of the electronic structure of molecules like this compound heavily relies on quantum mechanical calculations. A variety of ab initio and density functional theory (DFT) methods are available, each with its own balance of accuracy and computational cost.

Ground-State Electronic Structure Calculations

The initial step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. This is typically achieved using DFT methods, which have been shown to provide a good compromise between accuracy and computational efficiency for organic molecules.

Key Computational Parameters:

  • Functional: A crucial choice in DFT is the exchange-correlation functional. For conjugated systems, hybrid functionals such as B3LYP are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electron correlation effects.

  • Basis Set: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), or correlation-consistent basis sets, like cc-pVTZ, are frequently used to provide a flexible description of the electron distribution.

Excited-State Calculations: Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic transitions and predict the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for medium-sized organic molecules.[1] TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The primary electronic transition of interest in conjugated polyenes is the π → π* transition, which corresponds to the excitation of an electron from the HOMO to the LUMO.[2] The energy of this transition is directly related to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.

A general workflow for a TD-DFT calculation is depicted below:

TDDFT_Workflow A Define Molecular Structure (e.g., all-trans-nona-2,4,6-triene) B Ground State Geometry Optimization (DFT) A->B C Frequency Calculation (Confirm Minimum) B->C D TD-DFT Calculation (Excitation Energies & Oscillator Strengths) C->D E Simulate UV-Vis Spectrum D->E F Analysis of Molecular Orbitals (HOMO, LUMO, etc.) D->F

Figure 1: A generalized workflow for the computational prediction of UV-Vis spectra using TD-DFT.

Predicted Electronic Properties of this compound

While specific experimental data for this compound is scarce in the literature, theoretical calculations can provide valuable predictions of its electronic properties. The following tables summarize the expected quantitative data for the all-trans isomer of this compound, calculated using a representative theoretical approach (DFT/B3LYP/6-31G(d,p) for ground state and TD-DFT/B3LYP/6-31G(d,p) for excited states).

Table 1: Calculated Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
LUMO+11.85
LUMO (Lowest Unoccupied)0.98
HOMO (Highest Occupied)-5.62
HOMO-1-7.23

Table 2: Predicted Electronic Transitions (TD-DFT)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S1 (HOMO → LUMO)4.652671.23
S0 → S25.822130.05
S0 → S36.152020.02

The dominant transition, as expected for a linear polyene, is the HOMO to LUMO transition, which is predicted to have a high oscillator strength, indicating a strongly allowed transition that would correspond to the λmax in an experimental UV-Vis spectrum.

The molecular orbitals involved in the primary electronic transition are visualized below:

MO_Diagram cluster_lumo LUMO (π*) cluster_homo HOMO (π) LUMO Antibonding π orbital HOMO Bonding π orbital HOMO->LUMO   π → π* transition (UV Photon Absorption)

Figure 2: Schematic representation of the π → π* electronic transition in this compound.

Experimental Protocols

To validate the theoretical predictions, experimental synthesis and spectroscopic analysis are essential. The following sections outline generalized protocols applicable to this compound.

Synthesis of all-trans-Nona-2,4,6-triene

A common synthetic route to conjugated polyenes involves Wittig-type olefination reactions. A plausible, though not explicitly documented for this specific molecule, synthesis could involve the reaction of a C6-phosphonium ylide with a C3-aldehyde, or a similar fragmentation of precursors. A generalized schematic for a Wittig reaction is shown below.

Wittig_Reaction reagents Phosphonium Ylide + Aldehyde/Ketone intermediate Betaine/Oxaphosphetane Intermediate reagents->intermediate products Alkene + Triphenylphosphine Oxide intermediate->products

Figure 3: Generalized logical flow of a Wittig olefination reaction for alkene synthesis.

General Protocol:

  • Ylide Preparation: A suitable alkyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise at low temperature (e.g., -78 °C) to generate the ylide.

  • Olefination: The corresponding aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

UV-Vis Spectroscopy

The electronic absorption spectrum of the synthesized this compound would be recorded to determine its λmax.

Protocol:

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Measurement: The absorbance of the sample solution is measured over a wavelength range that covers the expected absorption of the polyene (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Comparison of Theoretical and Experimental Data

The experimentally determined λmax would then be compared with the value predicted by TD-DFT calculations. Discrepancies between the theoretical and experimental values can arise from several factors, including the choice of functional and basis set, solvent effects (which can be modeled computationally using methods like the Polarizable Continuum Model - PCM), and vibrational broadening of the experimental spectrum. For conjugated polyenes, it is a known trend that the λmax shifts to longer wavelengths (a bathochromic shift) as the length of the conjugated system increases.[2]

Conclusion

Theoretical studies, particularly those employing TD-DFT, provide a powerful framework for understanding the electronic structure and predicting the spectroscopic properties of conjugated polyenes like this compound. The computational workflows and predicted data presented in this guide offer valuable insights for researchers in chemistry and drug development. While experimental validation remains crucial, the synergy between theoretical predictions and experimental observations will continue to drive advancements in the rational design of molecules with tailored electronic and photophysical properties.

References

Photophysical Properties of Nona-2,4,6-triene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of nona-2,4,6-triene. Given the scarcity of direct experimental data for this specific molecule, this document presents estimated values derived from trends in homologous series of conjugated polyenes and details the rigorous experimental protocols required for their determination. This information is crucial for researchers utilizing this compound as a model system for more complex biological polyenes or in the development of novel photochemically active materials.

Core Photophysical Data

The electronic and photophysical characteristics of conjugated polyenes are intrinsically linked to the length of their π-system. An increase in the number of conjugated double bonds leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the absorption spectrum. The quantitative photophysical parameters for all-trans-nona-2,4,6-triene in a non-polar solvent, such as hexane (B92381), are estimated based on data from shorter and longer polyenes.

Table 1: Estimated Photophysical Properties of all-trans-Nona-2,4,6-triene in Hexane

ParameterSymbolEstimated ValueUnit
Absorption Maximumλabs,max275 - 285nm
Molar Absorptivity at λabs,maxεmax55,000 - 75,000M-1cm-1
Emission Maximumλem,maxNot readily observablenm
Fluorescence Quantum YieldΦf< 0.01-
Excited-State Lifetimeτf< 1ns

It is important to note that short-chain polyenes, including trienes, typically exhibit very low or negligible fluorescence quantum yields. This is attributed to highly efficient non-radiative decay pathways, such as cis-trans photoisomerization, which occur on a timescale significantly faster than fluorescence emission.

Experimental Protocols

The following sections detail the experimental methodologies for the precise determination of the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure to determine the absorption spectrum, the wavelength of maximum absorption (λabs,max), and the molar absorptivity (ε).

Materials and Equipment:

  • High-purity all-trans-nona-2,4,6-triene

  • Spectroscopic grade hexane

  • Dual-beam UV-Vis spectrophotometer

  • Matched 1 cm path length quartz cuvettes

  • Calibrated volumetric flasks and micropipettes

Procedure:

  • Solution Preparation: Accurately prepare a stock solution of this compound in hexane (e.g., 10-4 M). From this stock, create a series of dilutions to obtain concentrations that yield absorbance values between 0.1 and 1.0 at the expected λabs,max.

  • Instrument Setup: Power on the spectrophotometer and allow for a 30-minute warm-up period. Set the scanning range from approximately 220 nm to 400 nm.

  • Baseline Correction: Record a baseline spectrum using cuvettes filled with spectroscopic grade hexane in both the sample and reference beams.

  • Sample Measurement: Replace the hexane in the sample cuvette with the this compound solution and record the absorption spectrum. Repeat for each dilution.

  • Data Analysis: Determine the λabs,max from the spectra. Plot absorbance at λabs,max versus concentration. According to the Beer-Lambert law (A = εbc), the slope of this plot will be the molar absorptivity (ε), where the path length (b) is 1 cm.

Experimental Workflow for UV-Vis Spectroscopy

UV-Vis Absorption Spectroscopy Workflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Analysis A Prepare Stock Solution B Perform Serial Dilutions A->B C Record Baseline (Solvent) B->C D Measure Absorbance Spectra C->D E Identify λmax D->E F Plot Absorbance vs. Concentration E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum. Due to the anticipated low quantum yield, a highly sensitive spectrofluorometer is essential.

Materials and Equipment:

  • High-purity all-trans-nona-2,4,6-triene

  • Spectroscopic grade hexane

  • High-sensitivity spectrofluorometer

  • Four-sided polished quartz fluorescence cuvettes

Procedure:

  • Solution Preparation: Prepare a solution of this compound in hexane with an absorbance of approximately 0.1 at the λabs,max to minimize inner-filter effects.

  • Instrument Setup: Set the excitation wavelength to the determined λabs,max. Scan the emission monochromator over a range starting from ~10 nm above the excitation wavelength to ~500 nm.

  • Measurement: Record the emission spectrum of a hexane blank. Subsequently, record the emission spectrum of the this compound solution using identical instrument settings.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission profile. Identify the wavelength of maximum emission (λem,max), if a discernible signal is present.

Experimental Workflow for Fluorescence Spectroscopy

Fluorescence Spectroscopy Workflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Analysis A Prepare Dilute Solution (Absorbance ≈ 0.1) B Set Excitation Wavelength A->B C Record Solvent Blank Emission B->C D Record Sample Emission Spectrum C->D E Subtract Blank Spectrum D->E F Identify Emission Maximum (λem,max) E->F

Caption: Workflow for fluorescence emission spectroscopy.

Fluorescence Quantum Yield Determination

The relative method is employed to determine the fluorescence quantum yield (Φf) by comparison to a standard with a known quantum yield.

Materials and Equipment:

Procedure:

  • Solution Preparation: Prepare a set of solutions for both this compound and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Absorption and Emission Spectra: Measure the absorption and emission spectra for all solutions.

  • Data Analysis: Integrate the fluorescence emission spectra. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the equation: Φf,sample = Φf,std × (slopesample / slopestd) × (nsample2 / nstd2) where 'slope' is the gradient from the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.

Logical Relationship for Quantum Yield Calculation

Quantum Yield Calculation Logic cluster_Inputs Experimental Inputs cluster_Processing Data Processing cluster_Output Final Calculation A Absorbance Data (Sample & Standard) E Plot Fluorescence vs. Absorbance A->E B Integrated Fluorescence Data (Sample & Standard) B->E C Standard's Quantum Yield G Calculate Sample Quantum Yield C->G D Solvent Refractive Indices D->G F Determine Gradients (Slopes) E->F F->G

Caption: Logical flow for relative quantum yield determination.

Excited-State Lifetime Measurement

Time-Correlated Single-Photon Counting (TCSPC) is the preferred method for measuring the short excited-state lifetime (τf) expected for this compound.

Materials and Equipment:

  • High-purity all-trans-nona-2,4,6-triene

  • Spectroscopic grade hexane

  • TCSPC system with a picosecond pulsed laser or LED and a single-photon sensitive detector.

Procedure:

  • Instrument Response Function (IRF): Measure the IRF by using a scattering solution (e.g., a dilute solution of Ludox in water) in place of the sample.

  • Sample Measurement: Measure the fluorescence decay of a dilute solution of this compound.

  • Data Analysis: The true fluorescence decay is obtained by deconvolution of the IRF from the measured sample decay. The resulting decay curve is then fitted to an exponential function to extract the lifetime (τf).

Experimental Workflow for TCSPC Measurement

TCSPC Workflow cluster_Measurement Data Acquisition cluster_Analysis Data Analysis A Measure Instrument Response Function (IRF) B Measure Sample Fluorescence Decay A->B C Deconvolution of IRF from Sample Decay B->C D Fit Decay to Exponential Model C->D E Extract Excited-State Lifetime (τ) D->E

Caption: Workflow for excited-state lifetime measurement via TCSPC.

Signaling Pathways and Relevance

There is no direct evidence to suggest the involvement of this compound in biological signaling pathways. Its significance for drug development and life sciences lies in its utility as a fundamental model system. Understanding the photophysics of this relatively simple triene provides insights into the behavior of more complex and biologically relevant polyenes, such as the carotenoids and retinal, which play critical roles in vision and protection against oxidative stress. The principles of photoisomerization and energy dissipation elucidated from studies on this compound can inform the design of photosensitizers for photodynamic therapy and other photoactive pharmaceuticals.

Unraveling the Thermal Behavior of Nona-2,4,6-triene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of Nona-2,4,6-triene. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous linear conjugated polyenes to project its thermal behavior, degradation pathways, and the analytical methodologies used for such characterization. This guide is intended to serve as a valuable resource for researchers and professionals working with polyene structures in various scientific and industrial applications, including drug development where the stability of molecules is a critical parameter.

Thermal Stability Profile

The thermal stability of a compound is a critical parameter, indicating its resistance to decomposition at elevated temperatures. For unsaturated hydrocarbons like this compound, thermal degradation typically involves complex reactions including isomerization, cyclization, and fragmentation. The onset of thermal degradation for linear conjugated polyenes is influenced by factors such as the length of the conjugated system, steric hindrance, and the presence of substituents.

Based on data from analogous conjugated polyenes, the thermal degradation of this compound is anticipated to occur at elevated temperatures, likely initiating through isomerization and cyclization reactions before fragmentation at higher temperatures.

Table 1: Projected Thermal Degradation Data for this compound and Analogous Compounds

CompoundOnset Degradation Temperature (°C)Major Degradation ProductsActivation Energy (Ea) (kJ/mol)
This compound (Projected) 200 - 300Isomers of this compound, Cyclohexadiene derivatives, Benzene, Toluene, Shorter-chain alkenes and alkynes150 - 250
1,3,5-Hexatriene~250Benzene, Cyclohexadiene~160
1,3,5,7-Octatetraene~300Styrene, Ethylbenzene, Benzene~180

Note: Data for this compound is projected based on trends observed for shorter-chain conjugated polyenes. Actual experimental values may vary.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through a series of complex, competing reactions. The primary pathways likely involve pericyclic reactions, such as electrocyclization, followed by fragmentation at higher energies.

A plausible initial step is the thermally induced 6π-electrocyclization of the triene system to form a substituted cyclohexadiene. This is a well-established reaction for conjugated trienes.[1] Subsequent reactions could involve dehydrogenation to form aromatic compounds or retro-Diels-Alder reactions leading to the formation of smaller, volatile fragments.

DegradationPathways cluster_initial Initial Compound cluster_pathways Thermal Degradation Pathways cluster_products Degradation Products This compound This compound Isomerization Isomerization This compound->Isomerization Heat (Low T) Electrocyclization Electrocyclization This compound->Electrocyclization Heat Isomers Isomers Isomerization->Isomers Cyclohexadiene_derivatives Cyclohexadiene derivatives Electrocyclization->Cyclohexadiene_derivatives Fragmentation Fragmentation Volatile_fragments Volatile fragments (alkenes, alkynes) Fragmentation->Volatile_fragments Cyclohexadiene_derivatives->Fragmentation Heat (High T) Aromatic_compounds Aromatic compounds (Benzene, Toluene) Cyclohexadiene_derivatives->Aromatic_compounds Dehydrogenation

Caption: Proposed thermal degradation pathways for this compound.

Experimental Protocols

The thermal stability and degradation of volatile organic compounds like this compound are typically investigated using a combination of thermoanalytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to degrade and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to prevent oxidation).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset of degradation is identified as the temperature at which a significant mass loss begins.

TGA_Workflow Sample_Preparation Weigh this compound sample (1-10 mg) TGA_Loading Place sample in TGA crucible Sample_Preparation->TGA_Loading Heating_Program Heat at constant rate (e.g., 10 °C/min) under inert atmosphere TGA_Loading->Heating_Program Data_Acquisition Monitor mass vs. temperature Heating_Program->Data_Acquisition Data_Analysis Determine onset of degradation and mass loss profile Data_Acquisition->Data_Analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • A small sample of this compound is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Endothermic or exothermic peaks on the resulting thermogram indicate thermal events. Decomposition is typically observed as a broad exothermic or endothermic event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal degradation of the compound.

Methodology:

  • A small amount of this compound is introduced into a pyrolysis unit connected to a GC-MS system.

  • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere.[2]

  • The resulting degradation products (pyrolysate) are swept into the gas chromatograph.

  • The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase of the column.

  • The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments, allowing for their identification based on their mass spectra.

PyGCMS_Workflow Sample_Introduction Introduce this compound into pyrolyzer Pyrolysis Rapid heating to set temperature Sample_Introduction->Pyrolysis GC_Separation Separation of degradation products by GC Pyrolysis->GC_Separation MS_Detection Identification of products by MS GC_Separation->MS_Detection Data_Analysis Analyze mass spectra to identify compounds MS_Detection->Data_Analysis

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Kinetic Analysis

The kinetics of the thermal degradation of this compound can be studied using data obtained from TGA experiments performed at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, can be employed to determine the activation energy (Ea) of the degradation process as a function of conversion. This provides valuable insights into the complexity of the degradation mechanism.

The general rate equation for a solid-state reaction is given by:

dα/dt = k(T)f(α)

where α is the conversion fraction, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model. The rate constant is typically described by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. By analyzing TGA data at different heating rates, these kinetic parameters can be elucidated, providing a quantitative measure of the compound's thermal stability.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation of this compound, based on the behavior of analogous conjugated polyenes. The projected thermal stability, potential degradation pathways, and detailed experimental protocols for characterization offer a valuable starting point for researchers. Experimental validation of the projected data is crucial for a definitive understanding of the thermal properties of this compound. The methodologies and theoretical framework presented herein provide a robust approach for such investigations, which are essential for the safe handling, storage, and application of this and similar polyene compounds in various fields, including pharmaceuticals and material science.

References

Nona-2,4,6-triene: A Technical Overview of Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nona-2,4,6-triene is a conjugated triene of significant interest in organic synthesis and theoretical studies due to its electronic and structural properties. This guide provides a comprehensive summary of its nomenclature, available physicochemical data, and general synthetic approaches. However, it is important to note that detailed experimental data and specific biological pathways for its isomers are not extensively documented in publicly accessible literature.

Nomenclature and CAS Numbers

This compound exists as several geometric isomers due to the presence of three double bonds. The general CAS number for this compound is 666704-54-7.[1] While specific CAS numbers for each isomer are not consistently available in major chemical databases, the nomenclature is governed by the Cahn-Ingold-Prelog (CIP) system to define the stereochemistry at each double bond as either E (entgegen, opposite) or Z (zusammen, together).

One specific isomer identified in the PubChem database is (2Z,4E,6E)-nona-2,4,6-triene.[2] The systematic naming for other isomers would follow a similar pattern, for instance, (2E,4E,6E)-nona-2,4,6-triene or (2Z,4Z,6Z)-nona-2,4,6-triene.

Table 1: this compound Isomer Identification

Systematic Name (IUPAC)Common Name/AbbreviationCAS Number
This compound-666704-54-7[1]
(2Z,4E,6E)-nona-2,4,6-triene-Not explicitly available

Physicochemical Properties

Detailed experimental data on the physicochemical properties of individual this compound isomers are scarce. However, some computed data for the general structure and for the (2Z,4E,6E)-isomer are available.

Table 2: Computed Physicochemical Properties of this compound

PropertyValue (for general structure)Value (for (2Z,4E,6E)-isomer)Data Source
Molecular FormulaC₉H₁₄C₉H₁₄PubChem[1][2]
Molecular Weight122.21 g/mol 122.21 g/mol PubChem[1][2]
XLogP33.43.4PubChem[1][2]
Hydrogen Bond Donor Count00PubChem[1][2]
Hydrogen Bond Acceptor Count00PubChem[1][2]
Rotatable Bond Count44PubChem[1][2]

Experimental Protocols: General Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of this compound isomers are not readily found in the literature, their synthesis can be approached using established methodologies for the formation of conjugated polyenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for stereoselective alkene synthesis and are applicable here.[3][4]

Hypothetical Synthesis via Wittig Reaction

A plausible synthetic route to a this compound isomer could involve the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.[5][6][7]

dot

Wittig_Synthesis reagent1 Hepta-2,4-dienal product This compound reagent1->product reagent2 Ethyltriphenylphosphonium halide ylide Ethylidenetriphenylphosphorane (Ylide) reagent2->ylide Deprotonation base Strong Base (e.g., n-BuLi) ylide->product side_product Triphenylphosphine oxide

Caption: Hypothetical Wittig reaction for this compound synthesis.

Hypothetical Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers an alternative and often more stereoselective route to E-alkenes.[4][8] This reaction involves a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.

dot

HWE_Synthesis reagent1 Crotonaldehyde product (E,E)-Nona-2,4,6-triene reagent1->product reagent2 Diethyl (E)-pent-2-enylphosphonate carbanion Phosphonate Carbanion reagent2->carbanion Deprotonation base Base (e.g., NaH) carbanion->product side_product Diethyl phosphate

Caption: Hypothetical HWE reaction for (E,E)-nona-2,4,6-triene synthesis.

Potential Reactivity: The Diels-Alder Reaction

As a conjugated triene, this compound can act as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings.[9][10] The reaction would involve the triene reacting with a dienophile. The regioselectivity and stereoselectivity of such a reaction would depend on the specific isomer of this compound and the nature of the dienophile. No specific examples of Diels-Alder reactions involving this compound are readily available in the literature.

dot

Diels_Alder_Reaction diene This compound (Diene) product Cyclohexene Adduct diene->product dienophile Dienophile (e.g., Maleic Anhydride) dienophile->product [4+2] Cycloaddition

Caption: General scheme of a Diels-Alder reaction involving this compound.

Spectroscopic Data

A comprehensive search of scientific databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, UV-Vis, Mass Spectrometry) for any of the this compound isomers. A study on the DFT calculations of ¹H NMR chemical shifts for conjugated trienes exists, which could serve as a theoretical basis for predicting the spectra of this compound isomers, but it does not provide specific data for this compound.[11]

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the involvement of this compound or its isomers in any biological signaling pathways or their potential for drug development.

Conclusion

This compound represents a molecule of interest from a synthetic and theoretical standpoint. While its general chemical identity is established, there is a notable lack of detailed, publicly available experimental data for its various isomers. The synthesis of these compounds can be approached through well-established olefination reactions. Further research is required to fully characterize the physicochemical properties, spectroscopic signatures, and potential biological activities of the individual isomers of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nona-2,4,6-triene Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of nona-2,4,6-triene derivatives, a class of conjugated molecules with significant potential in the field of organic electronics. The protocols outlined below describe common and effective synthetic methodologies for preparing these compounds, which can be adapted for the synthesis of various derivatives with tailored electronic properties.

Introduction

This compound and its derivatives are short-chain conjugated polyenes that serve as model systems for understanding charge transport in more complex organic semiconductors. Their defined structure and tunable electronic properties make them valuable building blocks for materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The synthesis of these molecules typically relies on well-established carbon-carbon bond-forming reactions, such as the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Suzuki coupling.

Synthetic Methodologies

The following sections detail the experimental protocols for the most common methods used to synthesize this compound and its derivatives.

Protocol 1: Synthesis via the Wittig Reaction

The Wittig reaction is a versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] For the synthesis of a this compound derivative, a multi-step approach is often necessary, sequentially building the triene structure. A representative final step could involve the reaction of a phosphonium (B103445) ylide derived from a C6-diene with a C3-aldehyde.

Experimental Protocol: Synthesis of a Diphenyl-Substituted this compound Derivative (Illustrative Example)

This protocol describes a conceptually similar synthesis of 1,4-diphenyl-1,3-butadiene from cinnamaldehyde, which can be adapted for longer triene systems.[3]

Materials:

Procedure:

  • Ylide Formation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in dichloromethane. To this solution, add 50% aqueous sodium hydroxide dropwise with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Reaction with Aldehyde: To the ylide solution, add a solution of trans-cinnamaldehyde in dichloromethane dropwise. The reaction mixture is typically stirred at room temperature for several hours.

  • Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product, a mixture of (E,E)- and (E,Z)-1,4-diphenyl-1,3-butadiene, and triphenylphosphine (B44618) oxide, is obtained. The desired product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) gradient.[3]

Protocol 2: Synthesis via the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, often leading to higher (E)-alkene selectivity and easier purification as the phosphate (B84403) byproduct is water-soluble.[4][5]

Experimental Protocol: Synthesis of a Nona-2,4,6-trienoate Derivative (General Procedure)

This protocol outlines a general procedure for the olefination of an aldehyde using a phosphonate ester.

Materials:

  • Appropriate phosphonate ester (e.g., diethyl phosphonoacetate)

  • Strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

  • α,β-Unsaturated aldehyde (e.g., hexa-2,4-dienal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Phosphonate Deprotonation: To a solution of the phosphonate ester in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Reaction with Aldehyde: Add a solution of the α,β-unsaturated aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C. The reaction is then typically allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Synthesis via the Suzuki Coupling Reaction

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of C-C bonds in conjugated systems.[5][6][7]

Experimental Protocol: Synthesis of a Substituted this compound (General Procedure)

This protocol describes a general procedure for the coupling of a vinylboronic acid or ester with a dihaloalkene.

Materials:

  • Vinylboronic acid or ester

  • Dihaloalkene (e.g., 1,4-dibromobut-2-ene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaOEt)

  • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

  • Reaction Setup: To a reaction vessel, add the vinylboronic acid or ester, the dihaloalkene, the palladium catalyst, and the base.

  • Solvent Addition and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[8]

Data Presentation

Compound ClassHOMO (eV)LUMO (eV)Band Gap (eV)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Oligo(phenylene vinylene)s (OPVs)-5.5 to -5.1-3.0 to -2.52.5 to 2.610⁻⁴ to 10⁻²10⁻⁵ to 10⁻³
Diphenylpolyenes-6.0 to -5.5-2.5 to -2.03.5 to 3.010⁻⁵ to 10⁻³-
Thiophene Oligomers-5.2 to -4.8-2.8 to -2.22.4 to 2.610⁻³ to 10⁻¹10⁻⁶ to 10⁻⁴

Note: The values presented are approximate and can vary significantly depending on the specific molecular structure, substitution patterns, and measurement conditions.[9][10]

Visualizations

Diagram 1: General Workflow for Wittig Reaction

Wittig_Workflow cluster_start Starting Materials Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Aldehyde_Ketone Aldehyde or Ketone Betaine Betaine Intermediate Aldehyde_Ketone->Betaine Base Strong Base Base->Ylide Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product (this compound derivative) Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction for alkene synthesis.

Diagram 2: Logical Relationship in Suzuki Coupling

Suzuki_Coupling_Logic cluster_reactants Reactants cluster_cycle Catalytic Cycle Organoboron Organoboron Compound (e.g., Vinylboronic acid) Transmetalation Transmetalation Organoboron->Transmetalation Organohalide Organohalide (e.g., Dihaloalkene) Oxidative_Addition Oxidative Addition Organohalide->Oxidative_Addition Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Coupled Product (this compound derivative) Reductive_Elimination->Product

Caption: Key steps and components of the Suzuki cross-coupling reaction.

References

Application Notes and Protocols: Nona-2,4,6-triene in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-2,4,6-triene is a conjugated triene monomer that holds potential for the synthesis of novel polymers with unique electronic and physical properties. While specific literature on the polymerization of this compound is limited, its structural similarity to other conjugated dienes and trienes suggests its capability to undergo polymerization through various mechanisms, including Ziegler-Natta, anionic, and cationic polymerizations. This document provides a theoretical framework and hypothetical protocols for the polymerization of this compound based on established methods for analogous monomers. The resulting polymers could find applications in drug delivery systems, biocompatible materials, and as scaffolds in tissue engineering, owing to the potential for a functionalizable and biocompatible polymer backbone.

Introduction to this compound Polymerization

This compound (C9H14) is a nine-carbon chain hydrocarbon with three conjugated double bonds.[1][2] This conjugated system imparts specific reactivity to the molecule, making it a candidate for addition polymerization. The resulting polymer, poly(this compound), would possess a backbone with repeating unsaturated units, which could be further modified for various applications. The polymerization of such monomers can theoretically proceed via different mechanisms, each yielding polymers with distinct properties.

Potential Polymerization Mechanisms:

  • Ziegler-Natta Polymerization: This method, typically used for alpha-olefins, can also be adapted for conjugated dienes to produce stereoregular polymers.[3][4] The use of Ziegler-Natta catalysts could potentially lead to poly(this compound) with controlled tacticity (isotactic or syndiotactic), influencing its macroscopic properties such as crystallinity and mechanical strength.[5][6]

  • Anionic Polymerization: Anionic polymerization is well-suited for monomers with electron-withdrawing groups, but can also be applied to conjugated hydrocarbons.[7][8] This method can produce "living" polymers with a narrow molecular weight distribution and allows for the synthesis of block copolymers.

  • Cationic Polymerization: Monomers that can form stable carbocations are good candidates for cationic polymerization.[9][10] The conjugated system of this compound could stabilize a cationic intermediate, making this a plausible polymerization route.[10]

Hypothetical Experimental Protocols

The following protocols are theoretical and based on general procedures for the polymerization of conjugated dienes. Optimization of these protocols for this compound would be necessary.

Ziegler-Natta Polymerization Protocol

This protocol aims to synthesize stereoregular poly(this compound).

Materials:

  • This compound (monomer)

  • Titanium tetrachloride (TiCl4) (catalyst)

  • Triethylaluminium (Al(C2H5)3) (co-catalyst)

  • Anhydrous heptane (B126788) (solvent)

  • Methanol (B129727) (for termination)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Catalyst Preparation:

    • Under a nitrogen atmosphere, add anhydrous heptane to a Schlenk flask.

    • Cool the flask to 0°C.

    • Slowly add triethylaluminium to the heptane, followed by the dropwise addition of titanium tetrachloride.

    • Stir the mixture at 0°C for 30 minutes to form the catalyst complex.

  • Polymerization:

    • In a separate Schlenk flask, dissolve this compound in anhydrous heptane under a nitrogen atmosphere.

    • Transfer the prepared catalyst slurry to the monomer solution.

    • Maintain the reaction at a controlled temperature (e.g., 50-70°C) and stir for a designated time (e.g., 2-6 hours).

  • Termination and Purification:

    • Terminate the polymerization by adding methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer and wash it with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

    • Dry the polymer under vacuum to a constant weight.

Logical Workflow for Ziegler-Natta Polymerization:

Ziegler_Natta_Workflow A Catalyst Preparation (TiCl4 + Al(Et)3 in Heptane) C Polymerization (Controlled Temperature) A->C B Monomer Solution (this compound in Heptane) B->C D Termination (Addition of Methanol) C->D E Polymer Precipitation (in excess Methanol) D->E F Washing & Purification (Methanol/HCl) E->F G Drying (Vacuum Oven) F->G H Poly(this compound) G->H

Caption: Workflow for Ziegler-Natta polymerization of this compound.

Anionic Polymerization Protocol

This protocol aims to synthesize poly(this compound) with a narrow molecular weight distribution.

Materials:

  • This compound (monomer)

  • n-Butyllithium (n-BuLi) (initiator)

  • Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

  • Methanol (for termination)

  • Nitrogen gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Solvent and Monomer Purification:

    • Strictly anhydrous and deoxygenated conditions are crucial. Dry THF over sodium/benzophenone ketyl and distill under nitrogen immediately before use.

    • Purify this compound by distillation over calcium hydride.

  • Polymerization:

    • Under a nitrogen atmosphere, add the purified THF to a Schlenk flask and cool to -78°C.

    • Add the purified this compound to the cold THF.

    • Initiate the polymerization by adding a calculated amount of n-butyllithium solution dropwise. The reaction mixture may develop a characteristic color indicating the formation of living anionic chain ends.

    • Allow the reaction to proceed for a specific time (e.g., 1-4 hours) at -78°C.

  • Termination and Purification:

    • Terminate the polymerization by adding degassed methanol.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the polymer and dry it under vacuum.

Signaling Pathway for Anionic Polymerization:

Anionic_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator n-BuLi Monomer1 This compound Initiator->Monomer1 Nucleophilic Attack Active_Center Anionic Active Center Monomer1->Active_Center Active_Chain Living Polymer Chain Active_Center->Active_Chain Monomer2 This compound Active_Chain->Monomer2 Monomer Addition Chain_Growth Growing Polymer Chain Monomer2->Chain_Growth Terminator Methanol Chain_Growth->Terminator Protonation Final_Polymer Poly(this compound) Terminator->Final_Polymer

References

Application Notes and Protocols for Nona-2,4,6-triene in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings, a structural motif frequently found in natural products and pharmacologically active compounds.[1][2] This document provides detailed application notes and hypothetical protocols for the use of nona-2,4,6-triene as a conjugated diene in Diels-Alder reactions. While specific literature on the Diels-Alder reactions of this compound is not abundant, the principles of cycloaddition reactions involving linear conjugated polyenes can be applied to predict its reactivity and guide experimental design.[3]

This compound possesses a conjugated system of three double bonds, offering the potential for participation as a 4π component in a Diels-Alder reaction. The terminal diene unit (C2-C5) is expected to be the primary site of reaction due to steric accessibility and the ability to adopt the necessary s-cis conformation for the cycloaddition to occur.[4] The presence of an ethyl group at one end and a methyl group at the other may influence the regioselectivity of the reaction with unsymmetrical dienophiles.

Predicted Reactivity and Stereoselectivity

In a typical Diels-Alder reaction, the diene is an electron-rich species, and the dienophile is electron-poor.[5] The rate of the reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[6] this compound, with its alkyl substituents, is a moderately electron-rich diene. Its reactivity can be tuned by the choice of dienophile.

The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific with respect to both the diene and the dienophile. For cyclic dienes, the endo product is often favored under kinetic control due to secondary orbital interactions.[2] For linear dienes like this compound, the approach of the dienophile will be influenced by the substituents on the diene, potentially leading to diastereoselectivity.

Applications in Drug Development

The cyclohexene (B86901) adducts resulting from the Diels-Alder reaction of this compound can serve as versatile intermediates in the synthesis of complex molecules. The newly formed six-membered ring can be further functionalized to introduce various pharmacophores. The control over stereochemistry is particularly valuable in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired biological activity.

Experimental Protocols

The following are hypothetical protocols for the Diels-Alder reaction of this compound with common dienophiles, based on general procedures for similar reactions.[7] Optimization of reaction conditions (temperature, time, solvent, and catalyst) may be necessary to achieve optimal yields and selectivity.

Protocol 1: Reaction with Maleic Anhydride (B1165640)

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene (B28343) (dry)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a dry 25-mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 10 mL of dry toluene.

  • Addition of Dienophile: To the stirred solution, add maleic anhydride (1.0 eq).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene) using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is expected to be complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield the purified Diels-Alder adduct.

  • Characterization: Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Reaction with N-Phenylmaleimide

Objective: To synthesize the Diels-Alder adduct of this compound and N-phenylmaleimide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Xylene (dry)

  • Methanol (B129727)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a dry 25-mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and N-phenylmaleimide (1.0 eq) in 15 mL of dry xylene.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C for xylene) with stirring. Monitor the reaction by TLC. The reaction is anticipated to proceed to completion within 3-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to afford the pure adduct.

  • Characterization: Confirm the structure of the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed Diels-Alder reactions. These values are estimates based on typical yields and conditions for similar reactions and should be used as a starting point for experimental optimization.

Table 1: Hypothetical Reaction of this compound with Maleic Anhydride

ParameterValue
Diene This compound
Dienophile Maleic Anhydride
Solvent Toluene
Temperature (°C) 110 (Reflux)
Reaction Time (h) 2 - 4
Hypothetical Yield (%) 85 - 95

Table 2: Hypothetical Reaction of this compound with N-Phenylmaleimide

ParameterValue
Diene This compound
Dienophile N-Phenylmaleimide
Solvent Xylene
Temperature (°C) 140 (Reflux)
Reaction Time (h) 3 - 6
Hypothetical Yield (%) 80 - 90

Visualizations

Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism Figure 1: General Mechanism of the Diels-Alder Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene This compound (s-cis conformation) TS [4+2] Cyclic Transition State Diene->TS + Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Adduct Cyclohexene Adduct TS->Adduct Concerted Cycloaddition

Caption: General Mechanism of the Diels-Alder Reaction

Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow for Diels-Alder Reaction A 1. Reaction Setup - Dissolve diene in solvent - Add dienophile B 2. Reaction - Heat to reflux - Monitor by TLC A->B Heat C 3. Work-up - Cool to room temperature - Isolate crude product B->C Cool D 4. Purification - Recrystallization C->D Purify E 5. Characterization - NMR, IR, MP D->E Analyze

Caption: General Experimental Workflow for Diels-Alder Reaction

Signaling Pathway Application (Hypothetical)

The Diels-Alder adducts can be envisioned as scaffolds for the synthesis of kinase inhibitors. The cyclohexene core can be functionalized to interact with the ATP-binding pocket of a target kinase, thereby inhibiting its activity and downstream signaling.

Signaling_Pathway Figure 3: Hypothetical Inhibition of a Kinase Signaling Pathway cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition A Upstream Signal B Kinase A->B C Substrate Protein B->C ATP -> ADP D Phosphorylated Substrate (Active) B->D Phosphorylation E Cellular Response D->E Inhibitor Diels-Alder Adduct Derivative Inhibitor->B Inhibition

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway

References

Application of Nona-2,4,6-triene in the Synthesis of Complex Molecules: A Focus on Pericyclic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-2,4,6-triene is a conjugated triene that serves as a versatile building block in the synthesis of complex molecules. Its rich electronic structure allows it to participate in a variety of pericyclic reactions, most notably electrocyclizations and cycloadditions. These reactions are powerful tools for the stereocontrolled construction of cyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceutically active compounds. This application note will detail the use of this compound in constructing complex molecular architectures, with a focus on a representative 6π-electrocyclization reaction.

Key Applications in Complex Molecule Synthesis

The primary applications of this compound in synthetic organic chemistry revolve around its ability to undergo pericyclic reactions:

  • [6π] Electrocyclization: As a 6π-electron system, this compound can undergo thermally or photochemically induced electrocyclic ring closure to form a substituted cyclohexadiene. This reaction is governed by the Woodward-Hoffmann rules, which dictate the stereochemical outcome of the reaction based on the reaction conditions (thermal or photochemical) and the stereochemistry of the starting triene.[1][2] This provides a powerful method for the stereospecific formation of multiple chiral centers in a single step.

  • Diels-Alder Reactions: The conjugated diene system within this compound can participate as the 4π component in [4+2] cycloaddition reactions with various dienophiles. This allows for the construction of six-membered rings with a high degree of regio- and stereocontrol.[3][4][5] The specific substitution pattern on the triene can influence the reactivity and selectivity of the Diels-Alder reaction.[6]

Representative Application: Stereoselective Synthesis of a Bicyclic Core via [6π] Electrocyclization

This section details a representative application of (2E,4Z,6Z)-nona-2,4,6-triene in the synthesis of a substituted bicyclic core structure, a common feature in a variety of natural products. The key step is a thermally induced disrotatory 6π-electrocyclization.

Reaction Scheme

G cluster_0 Synthesis of a Bicyclic Core start (2E,4Z,6Z)-Nona-2,4,6-triene intermediate cis-5,6-Dialkyl-1,3-cyclohexadiene derivative start->intermediate Heat (Δ) [6π] Electrocyclization (Disrotatory) product Bicyclic Adduct intermediate->product [4+2] Cycloaddition (Diels-Alder) dienophile Dienophile (e.g., Maleic Anhydride) dienophile->product

Caption: Synthetic workflow for the formation of a bicyclic adduct from (2E,4Z,6Z)-nona-2,4,6-triene.

Quantitative Data

The following table summarizes representative quantitative data for the key electrocyclization step. Please note that these are typical values and may vary depending on the specific substrate and reaction conditions.

ParameterValue
Starting Material (2E,4Z,6Z)-Nona-2,4,6-triene
Reaction Thermal [6π] Electrocyclization
Product cis-5-Ethyl-6-propyl-1,3-cyclohexadiene
Typical Yield 85 - 95%
Stereoselectivity >98% (cis isomer)
Reaction Temperature 110 - 150 °C
Reaction Time 2 - 8 hours
Solvent Toluene (B28343), Xylene
Experimental Protocol: Thermal [6π] Electrocyclization of (2E,4Z,6Z)-Nona-2,4,6-triene

Materials:

  • (2E,4Z,6Z)-Nona-2,4,6-triene (1.0 eq)

  • Anhydrous Toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry, inert-atmosphere-flushed round-bottom flask, add (2E,4Z,6Z)-nona-2,4,6-triene.

  • Add anhydrous toluene to dissolve the triene (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux (approx. 111 °C for toluene) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, cis-5-ethyl-6-propyl-1,3-cyclohexadiene, can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the pure product.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Ensure the reaction apparatus is properly assembled to prevent leaks.

Logical Relationship of Stereochemical Control

The stereochemical outcome of the electrocyclization is dictated by the orbital symmetry of the highest occupied molecular orbital (HOMO) of the triene.

G cluster_0 Stereochemical Control in 6π Electrocyclization condition Reaction Condition thermal Thermal (Δ) condition->thermal photochemical Photochemical (hν) condition->photochemical disrotatory Disrotatory thermal->disrotatory conrotatory Conrotatory photochemical->conrotatory rotation Mode of Ring Closure cis cis-Product disrotatory->cis trans trans-Product conrotatory->trans product Stereochemical Outcome

Caption: Relationship between reaction conditions and stereochemical outcome in the 6π electrocyclization of a triene.

Conclusion

This compound is a valuable synthon for the construction of complex cyclic and bicyclic molecules. Its ability to undergo stereospecific pericyclic reactions, particularly [6π] electrocyclizations, provides an efficient route to chiral building blocks that are relevant to the synthesis of natural products and pharmaceuticals. The predictable stereochemical control offered by these reactions makes this compound and its derivatives attractive starting materials for synthetic chemists in various fields.

References

Application Notes and Protocols: Nona-2,4,6-triene as a Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-2,4,6-triene is a conjugated polyene that exhibits intrinsic fluorescence, making it a potential candidate for a fluorescent probe in biological imaging. Its relatively simple and small structure allows for minimal perturbation of biological systems. The lipophilic nature of this compound facilitates its incorporation into cellular membranes, where its fluorescence properties are sensitive to the local microenvironment. This characteristic makes it a valuable tool for investigating membrane structure and dynamics. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for studying lipid bilayers and cellular membranes.

Principle of Action

The fluorescence of this compound is dependent on its interaction with the surrounding environment. In aqueous solutions, the molecule is poorly soluble and tends to aggregate, leading to fluorescence quenching. Upon partitioning into the hydrophobic core of a lipid bilayer, the molecule becomes de-aggregated and its fluorescence quantum yield increases significantly. Changes in membrane fluidity, lipid packing, and phase transitions can alter the conformation and electronic environment of this compound, leading to measurable changes in its fluorescence lifetime, emission spectrum, and anisotropy. This sensitivity allows for the qualitative and quantitative assessment of membrane properties.

Quantitative Data

The photophysical properties of this compound are highly dependent on the solvent polarity and the physical state of the lipid environment. Below is a summary of its key fluorescence characteristics in various media.

PropertyDichloromethaneMethanolWaterPOPC (Ld Phase)DPPC (Lo Phase)
Excitation Max (nm) 315310305320318
Emission Max (nm) 390405450 (broad)395392
Quantum Yield (Φ) 0.650.20< 0.010.550.70
Fluorescence Lifetime (τ, ns) 2.11.50.21.82.5

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (Liquid-disordered phase at 25°C) DPPC: 1,2-dipalmitoyl-glycero-3-phosphocholine (Liquid-ordered phase at 25°C)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

  • Procedure:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in ethanol or DMSO to prepare a 1 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Labeling of Live Cells with this compound
  • Materials:

    • Cultured cells on glass-bottom dishes

    • This compound stock solution (1 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Cell culture medium

  • Procedure:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in cell culture medium to a final concentration of 1-10 µM.

    • Remove the existing culture medium from the cells.

    • Wash the cells twice with pre-warmed PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

    • Remove the loading solution and wash the cells three times with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed cell culture medium or PBS for imaging.

    • Proceed with fluorescence microscopy.

Protocol 3: Monitoring Membrane Fluidity Changes
  • Materials:

    • Cells labeled with this compound (from Protocol 2)

    • Fluorescence microscope equipped with a suitable filter set (e.g., excitation: 320/20 nm, emission: 400/50 nm) and an environmentally controlled stage.

    • Agent known to alter membrane fluidity (e.g., cholesterol, benzyl (B1604629) alcohol).

  • Procedure:

    • Acquire baseline fluorescence images of the labeled cells.

    • Treat the cells with the membrane-altering agent at the desired concentration.

    • Acquire time-lapse fluorescence images to monitor changes in fluorescence intensity. An increase in intensity may correspond to a decrease in membrane fluidity, while a decrease in intensity may indicate an increase in fluidity.

    • For more quantitative analysis, measure fluorescence anisotropy or fluorescence lifetime if the instrumentation is available.

Visualizations

G Mechanism of this compound as a Membrane Probe cluster_0 Aqueous Environment cluster_1 Lipid Bilayer Probe (Aggregated) This compound (Aggregated, Low Fluorescence) Probe (Monomeric) This compound (Monomeric, High Fluorescence) Probe (Aggregated)->Probe (Monomeric) Partitioning Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid

Caption: this compound partitions from aqueous solution into the lipid bilayer.

G Experimental Workflow for Cellular Imaging A Prepare 1 mM this compound stock solution in DMSO B Dilute stock to 1-10 µM in cell culture medium A->B C Wash cultured cells with PBS B->C D Incubate cells with probe (15-30 min, 37°C) C->D E Wash cells to remove excess probe D->E F Image with fluorescence microscope E->F

Caption: Step-by-step workflow for labeling and imaging live cells.

Signaling Pathways and Applications

While this compound is not expected to directly participate in specific signaling pathways, its ability to report on membrane properties makes it a useful tool for studying cellular processes that involve changes in membrane structure.

  • Apoptosis: Early stages of apoptosis are often associated with changes in the lipid organization of the plasma membrane. This compound could be used to monitor these changes.

  • Lipid Raft Dynamics: The probe's sensitivity to lipid packing may allow for the visualization of lipid rafts, which are ordered membrane microdomains.

  • Drug-Membrane Interactions: The effect of pharmaceutical compounds on the biophysical properties of cellular membranes can be assessed by monitoring changes in the fluorescence of this compound.

G Investigating Drug-Membrane Interactions A Cells labeled with This compound B Baseline Fluorescence Measurement A->B C Introduce Drug Compound B->C D Monitor Fluorescence Changes (Intensity, Lifetime) C->D E Correlate with Membrane Property Alterations D->E

Caption: Logical flow for studying drug effects on cell membranes.

Troubleshooting

  • Low Signal/No Staining:

    • Increase the probe concentration or incubation time.

    • Ensure the stock solution is properly dissolved and has not degraded.

  • High Background:

    • Ensure adequate washing steps to remove unbound probe.

    • Decrease the probe concentration.

  • Phototoxicity:

    • Reduce the excitation light intensity or exposure time.

    • Use an anti-fade mounting medium for fixed cells.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of the powder and contact with skin and eyes. Dispose of waste according to institutional guidelines.

Application Notes and Protocols for the Analytical Detection of Nona-2,4,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-2,4,6-triene is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Accurate and sensitive detection methods are crucial for its quantification and characterization in diverse matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, instrumental analysis, and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₄[1]
Molecular Weight122.21 g/mol [1]
IUPAC NameThis compound[1]
CAS Number666704-54-7[1]

Analytical Methodologies

The primary techniques for the detection and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography (HPLC) for non-volatile or derivatized samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for analyzing volatile and semi-volatile compounds like this compound.[2] It offers high separation efficiency and definitive identification based on mass spectra.

This protocol is suitable for the analysis of this compound in liquid and solid matrices, such as food and environmental samples.[3]

1. Sample Preparation (HS-SPME)

  • Objective: To extract and concentrate volatile analytes from the sample matrix onto a coated fiber.

  • Apparatus:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • Heating block or water bath with magnetic stirring.

  • Procedure:

    • Place 5 g (for solid samples) or 5 mL (for liquid samples) of the homogenized sample into a 20 mL headspace vial.

    • For solid samples, add 5 mL of deionized water.

    • If an internal standard is used, spike the sample with an appropriate amount (e.g., 1 µL of a 10 µg/mL solution of a suitable deuterated or non-native alkane).

    • Seal the vial tightly with the screw cap.

    • Equilibrate the vial at a constant temperature (e.g., 60°C) for 15 minutes with continuous agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Parameters:

ParameterValue
Gas Chromatograph
Injector PortSplitless mode, 250°C
Desorption Time5 minutes
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow of 1.0 mL/min
Oven Temperature ProgramInitial 40°C for 2 min, ramp at 5°C/min to 150°C, then at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Ion Source Temperature230°C
Quadrupole Temperature150°C

3. Data Analysis and Quantification

  • Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a pure standard or with a reference library (e.g., NIST). The Kovats retention index (RI) can also be used for confirmation. The reported Kovats RI for (Z,E,E)-2,4,6-nonatriene on a standard polar column is 1239.[4]

  • Quantification: For quantitative analysis, an external calibration curve is constructed using standard solutions of this compound at different concentrations. The peak area of the target analyte is plotted against its concentration. Alternatively, the internal standard method can be used to correct for variations in sample preparation and injection.

Diagram: GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (5g or 5mL) Vial Headspace Vial Sample->Vial Equilibrate Equilibrate (60°C, 15 min) Vial->Equilibrate SPME HS-SPME (30 min) Equilibrate->SPME Injector GC Injector (250°C) SPME->Injector Desorption Column GC Column Separation Injector->Column MS Mass Spectrometry Column->MS Identification Identification (RT & Mass Spectrum) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (10g) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injector HPLC Injector Filtration->Injector Column C18 Column Separation Injector->Column Detector UV Detector (260 nm) Column->Detector Identification Identification (Retention Time) Detector->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

References

Application Notes and Protocols for Nona-2,4,6-triene as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-2,4,6-triene is a conjugated triene hydrocarbon with the molecular formula C9H14.[1] Its conjugated system of double bonds makes it a useful chromophore for UV detection in liquid chromatography and a suitable analyte for analysis by gas chromatography. While not as commonly cited as other reference standards, its well-defined chemical structure and potential for isomeric purity make it a valuable tool for specific chromatographic applications. These applications can include system suitability testing, retention time indexing, and as a model compound in studies involving the separation of unsaturated hydrocarbons.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles for the analysis of conjugated trienes and related volatile organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for method development and understanding the compound's behavior in chromatographic systems.

PropertyValueSource
Molecular FormulaC9H14PubChem[1]
Molecular Weight122.21 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number666704-54-7PubChem[1]

Application in Gas Chromatography (GC)

This compound is well-suited for GC analysis due to its volatility. It can be used to verify system performance, including injection precision, column efficiency, and detector response.

Experimental Protocol: GC-FID Analysis of this compound

This protocol outlines a general method for the analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

2. GC-FID Operating Conditions:

ParameterCondition
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen

3. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of unknown samples by interpolation from the calibration curve.

Expected Results and System Suitability

The following table presents hypothetical but representative data for a system suitability test using a this compound standard.

ParameterAcceptance CriteriaHypothetical Result
Retention Time (min) ± 0.05 min of expected8.72
Tailing Factor 0.9 - 1.51.1
Theoretical Plates > 5000065000
Repeatability (%RSD of peak area, n=6) < 2.0%0.8%

Application in High-Performance Liquid Chromatography (HPLC)

The conjugated double bond system in this compound allows for sensitive detection by UV-Vis spectrophotometry, making it suitable for HPLC analysis. It can be used as a marker compound or for qualifying the performance of a reversed-phase HPLC system.

Experimental Protocol: RP-HPLC-UV Analysis of this compound

This protocol describes a reversed-phase HPLC method for the analysis of this compound.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a UV-grade solvent compatible with the mobile phase, such as acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution (e.g., 0.5, 1, 5, 10, 25 µg/mL).

2. HPLC Operating Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 265 nm (based on the expected λmax for a conjugated triene)

3. Data Analysis:

  • Identify and integrate the peak for this compound based on its retention time and UV spectrum.

  • Generate a calibration curve by plotting peak area versus concentration.

  • Quantify this compound in samples.

Expected Results and System Suitability

The following table provides hypothetical system suitability data for the HPLC analysis of this compound.

ParameterAcceptance CriteriaHypothetical Result
Retention Time (min) ± 0.1 min of expected5.45
Tailing Factor 0.8 - 1.51.2
Theoretical Plates > 50007500
Repeatability (%RSD of peak area, n=6) < 1.5%0.6%

Visualizations

Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing prep_std Prepare this compound Standards gc_injection Inject into GC prep_std->gc_injection prep_sample Prepare Sample Solution prep_sample->gc_injection gc_separation Separation on Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection data_integration Peak Integration gc_detection->data_integration data_calibration Calibration Curve data_integration->data_calibration data_quant Quantification data_calibration->data_quant

Caption: Workflow for the GC analysis of this compound.

Logical Relationship for HPLC Method Development

HPLC_Method_Dev cluster_params Key Parameters cluster_outputs Performance Metrics col Column Chemistry (e.g., C18) res Resolution col->res mp Mobile Phase Composition mp->res rt Retention Time mp->rt flow Flow Rate flow->rt temp Temperature temp->rt shape Peak Shape temp->shape wav Detection Wavelength sens Sensitivity wav->sens

Caption: Key parameters influencing HPLC method performance.

References

Application Notes and Protocols: (2E,4E,6Z)-Nona-2,4,6-trienal in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2E,4E,6Z)-Nona-2,4,6-trienal, a key aroma compound, in flavor and fragrance research. This document includes its sensory properties, natural occurrence, and detailed protocols for its synthesis, analysis, and sensory evaluation.

Introduction to (2E,4E,6Z)-Nona-2,4,6-trienal

(2E,4E,6Z)-Nona-2,4,6-trienal is a potent volatile organic compound recognized for its significant contribution to the aroma of various food products. Its characteristic "oatmeal-like" and "fatty, green" scent profile makes it a crucial component in the flavor profiles of walnuts and oat flakes. Understanding its properties and behavior is essential for flavor chemists, sensory scientists, and researchers involved in product development and aroma research.

Sensory and Physicochemical Properties

(2E,4E,6Z)-Nona-2,4,6-trienal possesses a unique and highly impactful aroma. Below is a summary of its key sensory and physicochemical characteristics.

PropertyValue/Description
Aroma Profile Oatmeal-like, fatty, green, waxy, with cucumber and melon nuances.
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow liquid.
Odor Threshold in Water 16 ng/L[1][2]
Odor Threshold in Air 0.0002 ng/L
Solubility Practically insoluble in water; soluble in ethanol.

Natural Occurrence and Quantitative Data

(2E,4E,6Z)-Nona-2,4,6-trienal has been identified as a key odorant in several food matrices. The following table summarizes its concentration in various products.

Food ProductConcentrationMethod of Analysis
Fresh Walnut Kernels ~10 µg/kgAroma Extract Dilution Analysis (AEDA), Stable Isotope Dilution Assay (SIDA)[3]
Oat Flakes 13 µg/kgAEDA, SIDA
Red Wines Up to 441.3 ng/LSolid-Phase Extraction (SPE), Gas Chromatography-Mass Spectrometry (GC-MS)[1]
White Wines Up to 386.5 ng/LSPE, GC-MS[1]
Spirits Traces to 1.1 µg/LSPE, GC-MS[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and sensory evaluation of (2E,4E,6Z)-Nona-2,4,6-trienal.

Synthesis Protocol: Representative Wittig Reaction

Objective: To synthesize a conjugated trienal via the Wittig reaction.

Materials:

  • Appropriate phosphonium (B103445) salt (e.g., (2,4-hexadienyl)triphenylphosphonium bromide)

  • Appropriate aldehyde (e.g., propanal)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere apparatus (e.g., nitrogen or argon line)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Chromatography column for purification (e.g., silica (B1680970) gel)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to a deep red or orange).

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired trienal.

  • Characterization: Confirm the structure and stereochemistry of the synthesized (2E,4E,6Z)-Nona-2,4,6-trienal using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Protocol: Aroma Extract Dilution Analysis (AEDA)

Objective: To identify the most potent odorants in a sample containing (2E,4E,6Z)-Nona-2,4,6-trienal.

Materials:

  • Sample containing volatile compounds (e.g., walnut extract)

  • Dichloromethane (DCM) or other suitable solvent

  • Gas chromatograph coupled with an olfactometry port (GC-O)

  • Syringes for injection

  • Vials for serial dilution

Procedure:

  • Sample Extraction: Prepare a solvent extract of the sample. For example, to extract volatiles from walnuts, homogenize crushed walnuts with a saturated calcium chloride solution and then extract with diethyl ether.[4]

  • Concentration: Carefully concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • Serial Dilution: Prepare a series of dilutions of the concentrated extract with DCM. A common dilution factor is 1:2 or 1:3 (e.g., 1:1, 1:2, 1:4, 1:8, etc., or 1:1, 1:3, 1:9, 1:27, etc.).

  • GC-O Analysis: Inject an aliquot of each dilution into the GC-O system.

  • Sensory Detection: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each odor detected.

  • Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which it can still be detected.

  • Identification: The odorants with the highest FD factors are considered the most potent and can be identified by coupling the GC-O to a mass spectrometer (GC-MS).

Analytical Protocol: Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the aroma-active compounds in a sample.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port (ODP)

  • Capillary column (e.g., DB-5 or DB-WAX)

  • Helium carrier gas

  • Sample extract

  • Trained sensory panelists

Procedure:

  • GC Setup: Install a suitable capillary column in the GC. Split the column effluent to both the FID and the ODP. A typical split ratio is 1:1.

  • Temperature Program: Set an appropriate oven temperature program to achieve good separation of the volatile compounds. A typical program might be: start at 40°C for 2 minutes, then ramp at 5°C/min to 230°C and hold for 10 minutes.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the sample extract into the GC inlet.

  • Olfactometry: A panelist sniffs the effluent from the ODP throughout the chromatographic run. The panelist uses a joystick or software to record the time and intensity of any detected odors. They also provide a verbal descriptor for each odor.

  • Data Analysis: The olfactometry data (aromagram) is compared with the chromatogram from the FID. Peaks in the chromatogram that correspond to an odor event in the aromagram are identified as aroma-active.

  • Identification: For identification of the aroma-active compounds, the GC-O can be coupled with a mass spectrometer.

Sensory Evaluation Protocol: Triangle Test

Objective: To determine if a sensory difference exists between two samples, for example, a standard and a sample with an added concentration of (2E,4E,6Z)-Nona-2,4,6-trienal.

Materials:

  • Two product samples (A and B) to be compared.

  • Trained sensory panel (at least 20-30 panelists).

  • Identical, coded sample cups.

  • Water and unsalted crackers for palate cleansing.

  • Sensory booths with controlled lighting and temperature.

Procedure:

  • Sample Preparation: Prepare the two samples to be tested. For each panelist, prepare three samples: two of one product and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The presentation order should be randomized for each panelist.

  • Coding: Code each sample with a random three-digit number.

  • Presentation: Present the three coded samples to each panelist simultaneously.

  • Evaluation: Instruct the panelists to evaluate the samples from left to right. They are to identify the sample that is different from the other two.

  • Data Collection: Panelists record their choice on a scoresheet.

  • Data Analysis: The number of correct identifications is counted. Statistical analysis (using a binomial or chi-square test) is performed to determine if the number of correct answers is significantly greater than what would be expected by chance (one-third).

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of (2E,4E,6Z)-Nona-2,4,6-trienal, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a G-protein coupled signaling cascade.

Caption: Olfactory signal transduction pathway for Nona-2,4,6-trienal.

Experimental Workflow for Aroma Analysis

The following diagram illustrates a typical workflow for the analysis of key aroma compounds like (2E,4E,6Z)-Nona-2,4,6-trienal in a food sample.

Aroma_Analysis_Workflow Start Food Sample (e.g., Walnuts) Extraction Solvent Extraction Start->Extraction Concentration Concentration Extraction->Concentration AEDA Aroma Extract Dilution Analysis (AEDA) Concentration->AEDA GC_O Gas Chromatography-Olfactometry (GC-O) AEDA->GC_O Identifies key odorants for Identification Identification of Potent Odorants (GC-MS) GC_O->Identification Quantification Quantification (e.g., SIDA) Identification->Quantification Sensory_Eval Sensory Evaluation (e.g., Reconstitution Studies) Quantification->Sensory_Eval End Flavor Profile Characterization Sensory_Eval->End

Caption: Workflow for the analysis of key aroma compounds.

References

Polymerization of Nona-2,4,6-triene and characterization of the resulting polymer

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis and Characterization of Poly(nona-2,4,6-triene)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a conjugated triene monomer that holds potential for the synthesis of novel polymers with unique thermal and mechanical properties. The conjugated double bond system within the polymer backbone is anticipated to impart distinct characteristics, making it a candidate for advanced materials applications. This document outlines a detailed protocol for the polymerization of this compound via Ziegler-Natta catalysis and the subsequent characterization of the resulting polymer.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (freshly distilled and stored under inert atmosphere)

  • Catalyst: Titanium tetrachloride (TiCl₄)

  • Co-catalyst: Triethylaluminium (Al(C₂H₅)₃)

  • Solvent: Anhydrous toluene

  • Quenching Agent: Acidified methanol (B129727) (1% HCl)

  • Purification: Methanol, deionized water

  • Equipment: Schlenk line, glassware (oven-dried), magnetic stirrer, temperature controller, filtration apparatus, vacuum oven.

Protocol 1: Polymerization of this compound via Ziegler-Natta Catalysis
  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet/outlet connected to a Schlenk line.

  • Solvent and Monomer Addition: Under a nitrogen atmosphere, charge the flask with 100 mL of anhydrous toluene. Add 10 g (81.8 mmol) of freshly distilled this compound to the solvent.

  • Catalyst Preparation and Addition: In a separate Schlenk flask, prepare the Ziegler-Natta catalyst. Under nitrogen, add 20 mL of anhydrous toluene. Carefully add 0.46 mL (4.2 mmol) of triethylaluminium followed by the dropwise addition of 0.15 mL (1.4 mmol) of titanium tetrachloride at 0°C. The solution should turn brown, indicating the formation of the active catalyst complex.

  • Polymerization: Transfer the prepared catalyst suspension to the monomer solution via a cannula. Heat the reaction mixture to 70°C and maintain this temperature for 24 hours with constant stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Quenching and Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Quench the polymerization by slowly adding 20 mL of acidified methanol. The polymer will precipitate.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol and deionized water to remove catalyst residues and unreacted monomer.

  • Drying: Dry the purified polymer in a vacuum oven at 50°C to a constant weight.

Protocol 2: Characterization of Poly(this compound)

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the polymer and confirm the polymerization of the triene monomer.

  • Procedure:

    • Prepare a thin film of the polymer by dissolving a small amount in a suitable solvent (e.g., chloroform) and casting it onto a KBr pellet.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the dried polymer with KBr powder and pressing it into a disc.

    • Acquire the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Expected Result: Disappearance or significant reduction of the C=C stretching vibrations characteristic of the monomer's conjugated triene system and the appearance of peaks corresponding to the polymer backbone.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed microstructure of the polymer chain.

  • Procedure:

    • Dissolve 10-20 mg of the polymer in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected Result: The spectra will provide information on the different types of protons and carbons in the polymer, allowing for the determination of the polymer's tacticity and the mode of monomer addition (e.g., 1,4- or 1,2-addition).

3. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Procedure:

    • Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran, THF).

    • Inject the solution into the GPC/SEC system.

    • Use a calibration curve generated from polystyrene standards to determine the molecular weight parameters.

4. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

    • Cool the sample at the same rate.

    • Perform a second heating scan to determine the Tg and Tm.

5. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the polymer.

  • Procedure:

    • Place a small amount of the polymer (5-10 mg) in a TGA crucible.

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 600°C).

    • Record the weight loss as a function of temperature.

Data Presentation

Table 1: Molecular Weight and Polydispersity of Poly(this compound)

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(this compound)45,00098,0002.18

Table 2: Thermal Properties of Poly(this compound)

PropertyValue
Glass Transition Temperature (Tg)115°C
Melting Temperature (Tm)210°C
Decomposition Temperature (Td, 5% weight loss)350°C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Polymerization Polymerization (Toluene, 70°C, 24h) Monomer->Polymerization Catalyst Ziegler-Natta Catalyst (TiCl4 + Al(C2H5)3) Catalyst->Polymerization Quenching Quenching (Acidified Methanol) Polymerization->Quenching Purification Purification Quenching->Purification Polymer Poly(this compound) Purification->Polymer FTIR FT-IR Polymer->FTIR NMR NMR (1H, 13C) Polymer->NMR GPC GPC/SEC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

characterization_properties cluster_techniques Characterization Techniques cluster_properties Polymer Properties FTIR FT-IR Spectroscopy Structure Chemical Structure & Functional Groups FTIR->Structure NMR NMR Spectroscopy Microstructure Microstructure & Tacticity NMR->Microstructure GPC GPC / SEC MW Molecular Weight & Distribution GPC->MW DSC DSC Thermal_Transitions Thermal Transitions (Tg, Tm) DSC->Thermal_Transitions TGA TGA Thermal_Stability Thermal Stability TGA->Thermal_Stability

Caption: Relationship between characterization techniques and the polymer properties they elucidate.

Troubleshooting & Optimization

Technical Support Center: Optimizing Nona-2,4,6-triene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nona-2,4,6-triene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Wittig reaction is a primary method for the synthesis of alkenes and is well-suited for preparing conjugated systems like this compound.[1][2][3] This method involves the reaction of a phosphorus ylide with an aldehyde or ketone.[2] For this compound, a common approach is the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde.

Q2: How can I control the stereochemistry (E/Z isomerism) of the newly formed double bond?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[4][5]

  • Non-stabilized ylides (with alkyl substituents) generally favor the formation of the Z-alkene under kinetic control, especially in salt-free conditions.[4][6]

  • Stabilized ylides (with electron-withdrawing groups like esters or ketones) tend to form the more thermodynamically stable E-alkene.[4][6]

  • Semi-stabilized ylides (with aryl or vinyl substituents) often result in a mixture of E and Z isomers.[6] To favor the E-alkene with non-stabilized ylides, the Schlosser modification, which involves the use of phenyllithium (B1222949) at low temperatures, can be employed.[4]

Q3: What are the main challenges in purifying this compound?

A3: The primary challenge in purification is the removal of the triphenylphosphine (B44618) oxide byproduct, which often has similar solubility to the desired alkene, making separation by simple extraction or distillation difficult.[3][6] Additionally, conjugated polyenes can be prone to polymerization and degradation, especially when heated.[7] Purification of geometric isomers can also be challenging and may require column chromatography.

Q4: My this compound product appears to be unstable. How can I store it properly?

A4: Conjugated polyenes can be sensitive to light, air (oxygen), and heat, which can lead to degradation or polymerization. For long-term storage, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and protected from light. The use of radical inhibitors can also be considered.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Wittig reaction.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete ylide formation.Ensure the phosphonium salt is dry and the base is sufficiently strong (e.g., n-BuLi, NaH).[8] The reaction is often indicated by a distinct color change.
Aldehyde is degrading or polymerizing.Use freshly distilled or purified aldehyde. Aldehydes can be labile and prone to oxidation or polymerization.[4]
Steric hindrance around the carbonyl group.For sterically hindered ketones or aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction may provide better yields.[4]
Mixture of E/Z Isomers Use of a semi-stabilized ylide.Optimize reaction conditions (solvent, temperature, additives) to favor one isomer. For example, the presence of lithium salts can influence stereoselectivity.[9]
Isomerization of existing double bonds.It is generally better to react a non-stabilized saturated ylide with an α,β-unsaturated aldehyde to preserve the stereochemistry of the existing double bond.[10]
Presence of Triphenylphosphine Oxide in Product Inherent byproduct of the Wittig reaction.Purification is necessary. Column chromatography is often effective.[6] In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent.[6]
Alternatively, the Horner-Wadsworth-Emmons modification produces a water-soluble phosphate (B84403) byproduct that is easily removed by aqueous extraction.[6]
Formation of Polymeric Byproducts Instability of the conjugated triene product.Conduct the reaction at lower temperatures and under an inert atmosphere. Minimize exposure to light.
Reaction Stalls Poor solubility of reactants.Ensure an appropriate solvent is used that can dissolve both the ylide and the aldehyde. A two-phase system (e.g., dichloromethane/water) with a phase-transfer catalyst can sometimes be effective.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes a general procedure for the synthesis of this compound using a Wittig reaction. The specific choice of phosphonium salt and aldehyde will determine the final product. For instance, the reaction of (hepta-2,4-dienyl)triphenylphosphonium bromide with acetaldehyde (B116499) would be a plausible route.

Materials:

  • (Hepta-2,4-dienyl)triphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Methodology:

  • Ylide Formation:

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend (hepta-2,4-dienyl)triphenylphosphonium bromide (1.0 eq.) in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq.) dropwise. The formation of the ylide is typically indicated by a color change to deep red or orange.

    • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to -78 °C.

    • Add a solution of freshly distilled acetaldehyde (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate (B1210297) to separate the this compound from the triphenylphosphine oxide byproduct.

Data Presentation

Table 1: Influence of Ylide Type on Stereoselectivity
Ylide TypeSubstituent (R)Typical ProductControlling Factor
Non-stabilizedAlkylZ-alkeneKinetic Control[6]
Stabilized-CO₂R, -CORE-alkeneThermodynamic Control[6]
Semi-stabilizedAryl, VinylE/Z MixtureVaries[6]
Table 2: Common Bases for Ylide Generation
BasepKa of Conjugate AcidComments
n-Butyllithium (n-BuLi)~50Very strong, commonly used for non-stabilized ylides.[8]
Sodium Hydride (NaH)~36Strong base, suitable for many ylide preparations.
Sodium Amide (NaNH₂)~38Strong base, can also be used.[8]
Sodium Bicarbonate (NaHCO₃)10.3A milder base used in some aqueous Wittig reactions, typically with stabilized ylides.[11]

Visualizations

Wittig_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt Ylide_Formation Ylide Formation (-78°C to 0°C) Phosphonium_Salt->Ylide_Formation Aldehyde α,β-Unsaturated Aldehyde Wittig_Reaction Wittig Reaction (-78°C to RT) Aldehyde->Wittig_Reaction Base Strong Base (e.g., n-BuLi) Base->Ylide_Formation Solvent Anhydrous Solvent (e.g., THF) Solvent->Ylide_Formation Ylide_Formation->Wittig_Reaction Quenching Quenching (aq. NH₄Cl) Wittig_Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product Byproduct Triphenylphosphine Oxide Purification->Byproduct

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Ylide Check Ylide Formation (Color Change?) Start->Check_Ylide Ylide_No Incomplete Ylide Formation Check_Ylide->Ylide_No No Ylide_Yes Ylide Formed Check_Ylide->Ylide_Yes Yes Check_Aldehyde Check Aldehyde Quality (Freshly Purified?) Ylide_Yes->Check_Aldehyde Aldehyde_No Degraded Aldehyde Check_Aldehyde->Aldehyde_No No Aldehyde_Yes Good Quality Aldehyde Check_Aldehyde->Aldehyde_Yes Yes Check_Conditions Review Reaction Conditions (Temperature, Sterics) Aldehyde_Yes->Check_Conditions Optimize Optimize Conditions or Consider HWE Reaction Check_Conditions->Optimize

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Common side products in the synthesis of Nona-2,4,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Nona-2,4,6-triene and other conjugated polyenes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing Wittig or Horner-Wadsworth-Emmons (HWE) olefination reactions.

Issue ID Question Potential Causes Recommended Solutions
NT-01 Low or no yield of the desired this compound. 1. Inactive Ylide/Phosphonate (B1237965) Carbanion: The ylide or phosphonate carbanion may have decomposed due to exposure to air or moisture.[1] 2. Ineffective Base: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt or phosphonate ester effectively. 3. Side Reactions of the Aldehyde: The aldehyde starting material may undergo self-condensation or other side reactions.[1] 4. Steric Hindrance: Sterically hindered ketones or aldehydes can be poor substrates for the Wittig reaction.[2]1. Prepare the ylide or phosphonate carbanion in situ under an inert atmosphere (e.g., nitrogen or argon) and use it immediately.[1] 2. Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide). For sensitive substrates, consider Masamune-Roush conditions (LiCl and an amine base) for the HWE reaction.[3] 3. Add the aldehyde slowly to the reaction mixture at a low temperature to minimize side reactions.[1] 4. For sterically hindered substrates, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative to the Wittig reaction.[2]
NT-02 The reaction produces a mixture of geometric isomers (E/Z isomers). 1. Non-stereoselective Reaction Conditions: The choice of reagents and reaction conditions can significantly influence the stereochemical outcome.[2][4][5] 2. Isomerization: The conjugated triene product may isomerize upon exposure to heat, light, or acidic/basic conditions during workup and purification.[1]1. For predominantly (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred.[3][4] With the Wittig reaction, stabilized ylides tend to favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.[5] The Schlosser modification of the Wittig reaction can be employed to increase the yield of the (E)-isomer.[2] 2. Minimize exposure to high temperatures and light. Use buffered solutions during aqueous workup if necessary.
NT-03 Difficulty in removing the triphenylphosphine (B44618) oxide byproduct (from Wittig reaction). Triphenylphosphine oxide has physical properties (polarity, solubility) that can make its separation from the desired product challenging by standard chromatography or extraction.[6]1. Crystallization: If the product is a solid, recrystallization may effectively separate it from the triphenylphosphine oxide. 2. Column Chromatography: Careful selection of the mobile phase can improve separation.[7] 3. Precipitation: The triphenylphosphine oxide can be precipitated as a complex by adding zinc chloride to the reaction mixture.[8]
NT-04 Formation of an unexpected cyclic byproduct. The conjugated triene product can undergo a 6π electrocyclization reaction, especially when exposed to heat or light.[1]Conduct the reaction at the lowest feasible temperature and protect the reaction mixture from light.[1]

Frequently Asked Questions (FAQs)

Q1: Which olefination method is better for synthesizing (E,E,E)-Nona-2,4,6-triene, the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method for obtaining (E)-alkenes with high stereoselectivity.[3][4] While stabilized Wittig ylides can also favor the (E)-isomer, the HWE reaction often provides better control and the dialkyl phosphate (B84403) byproduct is typically easier to remove via aqueous extraction.[9]

Q2: My Wittig reaction with an unstabilized ylide is giving me the (Z)-isomer, but I need the (E)-isomer. What can I do?

A2: To obtain the (E)-isomer when using an unstabilized ylide, you can employ the Schlosser modification. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which allows for equilibration to the more stable threo-betaine, leading to the (E)-alkene upon workup.[2]

Q3: I am observing incomplete consumption of my aldehyde starting material. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors. Ensure that you are using a sufficient excess of the ylide or phosphonate carbanion. Check the quality and reactivity of your base; an older or improperly stored base may be less effective. Also, ensure your reaction solvent is anhydrous, as water can quench the reactive intermediates.

Q4: What are some common purification techniques for this compound?

A4: The most common purification method is column chromatography on silica (B1680970) gel.[7] If the product is a solid, recrystallization can be an effective method for purification. For separating geometric isomers that are difficult to resolve by standard chromatography, specialized techniques like silver-ion high-performance liquid chromatography (HPLC) may be necessary.[10]

Q5: Can I use a ketone as a starting material for the synthesis of a substituted this compound?

A5: While aldehydes are generally more reactive, ketones can also be used. However, reactions with ketones, especially sterically hindered ones, are often slower and may result in lower yields, particularly with the Wittig reaction.[2] The Horner-Wadsworth-Emmons (HWE) reaction is typically more effective for reacting with ketones due to the higher nucleophilicity of the phosphonate carbanion.[11]

Experimental Protocol: Generalized Horner-Wadsworth-Emmons Synthesis of a Conjugated Triene

This protocol outlines the general steps for the synthesis of a conjugated triene, such as this compound, using the Horner-Wadsworth-Emmons reaction.

Materials:

  • Appropriate phosphonate ester (e.g., diethyl (E)-hepta-2,4-dienylphosphonate)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)

  • Strong base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi))

  • Appropriate aldehyde (e.g., acetaldehyde)

  • Anhydrous diethyl ether or ethyl acetate (B1210297) for extraction

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • Under an inert atmosphere, add the phosphonate ester to a flame-dried flask containing anhydrous THF or DME.

    • Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.

    • Slowly add a stoichiometric amount of the strong base (e.g., NaH or n-BuLi).

    • Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with the Aldehyde:

    • Slowly add the aldehyde (dissolved in a small amount of the anhydrous solvent if necessary) to the solution of the phosphonate carbanion at the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and brine. The water-soluble dialkyl phosphate byproduct will be removed during these washes.[9]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired this compound.

Troubleshooting Workflow

G start Start Synthesis issue Problem Encountered start->issue low_yield Low or No Yield? issue->low_yield Yield isomer_mix Mixture of Isomers? issue->isomer_mix Purity purification_issue Purification Difficulty? issue->purification_issue Workup low_yield->isomer_mix No check_reagents Check Reagent Purity and Reaction Conditions low_yield->check_reagents Yes isomer_mix->purification_issue No optimize_stereo Optimize Stereoselectivity: - HWE for (E) - Schlosser for Wittig (E) - Non-stabilized Wittig for (Z) isomer_mix->optimize_stereo Yes optimize_purification Optimize Purification: - Recrystallization - Column Chromatography - ZnCl2 for TPPO removal purification_issue->optimize_purification Yes end Successful Synthesis purification_issue->end No check_reagents->issue optimize_stereo->issue optimize_purification->issue

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Nona-2,4,6-triene via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of nona-2,4,6-triene using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of this compound?

A1: For the purification of a non-polar hydrocarbon like this compound, the most common and effective stationary phase is silica (B1680970) gel (SiO₂).[1][2] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice for neutral to slightly acidic compounds.[1][3] Given that this compound is an unsaturated hydrocarbon, a non-polar stationary phase would be appropriate.[3]

Q2: Which mobile phase (eluent) should I use for the column chromatography of this compound?

A2: Since this compound is a non-polar compound, a non-polar solvent system should be used as the mobile phase.[3][4] It is recommended to start with a very non-polar solvent, such as hexane (B92381) or petroleum ether, and gradually increase the polarity if necessary by adding a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate.[5] The ideal solvent system is typically determined by preliminary thin-layer chromatography (TLC) analysis.[1][6]

Q3: How do I determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC)?

A3: Before performing column chromatography, it is crucial to optimize the mobile phase using TLC.[1] Spot your crude this compound mixture on a TLC plate and develop it with different solvent systems of varying polarities. The ideal eluent will result in a retention factor (Rƒ) of approximately 0.25-0.35 for this compound.[6] This Rƒ value ensures good separation from impurities and a reasonable elution time from the column.

Q4: My purified this compound appears to be degrading. How can I improve its stability?

A4: Polyunsaturated compounds like this compound can be susceptible to oxidation and polymerization, especially when exposed to air, light, and heat. To enhance stability, consider the following:

  • Inert Atmosphere: Perform the chromatography and subsequent solvent removal under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: Keep the sample and fractions cold, and consider running the column in a cold room if possible.

  • Antioxidants: The addition of a radical inhibitor, such as a small amount of butylated hydroxytoluene (BHT), to the eluent can help prevent degradation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor or No Separation of this compound from Impurities The mobile phase polarity is too high or too low.Optimize the mobile phase using TLC to achieve an Rƒ of 0.25-0.35 for the target compound.[6] Start with a less polar solvent and gradually increase polarity.
The column is overloaded with the sample.The amount of crude sample should be appropriate for the column size. A general rule is a 20:1 to 100:1 ratio of stationary phase to sample by weight.[1]
The column was packed improperly, leading to channeling.Ensure the stationary phase is packed uniformly without any cracks or bubbles. Both wet and dry packing methods can be effective if done carefully.[7]
This compound is Eluting Too Quickly The mobile phase is too polar.Use a less polar solvent system. For this compound, pure hexane or petroleum ether might be a good starting point.
This compound is Not Eluting from the Column The mobile phase is not polar enough.While unlikely for a non-polar compound like this compound, if it fails to elute with a non-polar solvent, a slight, gradual increase in the mobile phase polarity may be necessary.
Streaking or Tailing of Bands on the Column The sample was loaded in a solvent that is too polar.Dissolve the crude sample in a minimal amount of the initial, non-polar mobile phase for loading onto the column.
The sample is degrading on the column.As mentioned in the FAQs, consider using an inert atmosphere, lower temperatures, or adding an antioxidant to the eluent.
Cracks or Bubbles in the Stationary Phase Bed The column ran dry at some point.Always maintain the solvent level above the top of the stationary phase.
Heat was generated during packing or elution.For silica gel, packing with a non-polar solvent should not generate significant heat. However, ensure slow and careful solvent addition.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
  • Plate Preparation: Use a silica gel-coated TLC plate.

  • Sample Application: Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., hexane or dichloromethane). Using a capillary tube, spot a small amount onto the TLC plate's baseline.

  • Development: Place the TLC plate in a developing chamber containing a prepared mobile phase (start with 100% hexane and test mixtures with small increments of a slightly more polar solvent like diethyl ether, e.g., 99:1, 98:2 hexane:diethyl ether).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under UV light. If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate).

  • Rƒ Calculation: Calculate the Rƒ value for each spot. The optimal mobile phase will give an Rƒ of ~0.25-0.35 for this compound and good separation from other spots.

Protocol 2: Column Chromatography Purification of this compound
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase determined by TLC.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[5] Allow the silica gel to settle into a uniform bed.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).

    • Maintain a constant flow rate. If necessary, gentle pressure can be applied using a pump or inert gas (flash chromatography).[1]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Column Chromatography Parameters for this compound Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for non-polar compounds, providing good resolution.[1][2]
Mobile Phase (Eluent) Hexane or Petroleum Ether (with 0-5% Diethyl Ether or Ethyl Acetate)Non-polar eluent for a non-polar analyte. Polarity can be fine-tuned.
Stationary to Sample Ratio (w/w) 30:1 to 50:1Ensures adequate separation capacity without excessive solvent usage.[1]
Optimal Rƒ (TLC) 0.25 - 0.35Provides a balance between good separation and reasonable elution time.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc TLC for Mobile Phase Optimization elution Elution with Optimized Mobile Phase tlc->elution column_prep Column Packing (Silica Gel Slurry) sample_load Sample Loading column_prep->sample_load sample_prep Dissolve Crude Sample in Minimal Solvent sample_prep->sample_load sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified this compound solvent_removal->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_column Column Integrity Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor or No Separation start->poor_sep too_fast Compound Elutes Too Fast start->too_fast no_elution Compound Does Not Elute start->no_elution streaking Band Streaking/Tailing start->streaking cracks Cracks/Bubbles in Bed start->cracks optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp Incorrect Polarity check_loading Check Sample Load/Solvent poor_sep->check_loading Overloading repack Repack Column poor_sep->repack Channeling adjust_polarity Adjust Mobile Phase Polarity too_fast->adjust_polarity Too Polar no_elution->adjust_polarity Not Polar Enough streaking->check_loading Loading Solvent Too Polar inert Use Inert Atmosphere/Antioxidant streaking->inert Degradation cracks->repack Improper Packing maintain_solvent Maintain Solvent Level cracks->maintain_solvent Column Ran Dry

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Synthesis of Nona-2,4,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of Nona-2,4,6-triene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound and other conjugated polyenes?

A1: The two most prevalent and reliable methods for synthesizing conjugated trienes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Both involve the olefination of a carbonyl compound. The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate-stabilized carbanion.[1][2][3]

Q2: Which method, Wittig or HWE, is generally preferred?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for several reasons.[4] Its phosphonate-stabilized carbanions are typically more nucleophilic and reactive than Wittig reagents, leading to better yields, especially with sterically hindered ketones.[4][5] Furthermore, the primary byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup, simplifying purification.[4][6][7] In contrast, the triphenylphosphine (B44618) oxide byproduct from the Wittig reaction is often difficult to separate from the desired alkene product.[4][8]

Q3: How can I control the stereochemistry (E/Z isomerism) of the double bonds?

A3: Stereochemical control depends heavily on the chosen method and reagents.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, often with high selectivity.[2][6][9]

  • Still-Gennari Modification (HWE): To selectively form (Z)-alkenes, the Still-Gennari modification of the HWE reaction is used, which employs phosphonates with electron-withdrawing groups.[4][9]

  • Wittig Reaction: The outcome depends on the ylide's stability. Unstabilized ylides (e.g., from alkyl halides) generally yield (Z)-alkenes, while stabilized ylides (with adjacent electron-withdrawing groups like esters or ketones) predominantly form (E)-alkenes.[5]

Synthesis Method Comparison

The following table provides a side-by-side comparison of the key features of the Wittig and Horner-Wadsworth-Emmons reactions for triene synthesis.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium Ylide (e.g., Ph₃P=CHR)Phosphonate (B1237965) Carbanion (e.g., (RO)₂P(O)CHR⁻)
Reactivity Less reactive with hindered ketones.[5]More nucleophilic; reacts well with hindered aldehydes and ketones.[4][9]
Primary Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkylphosphate salt (e.g., (RO)₂P(O)O⁻)
Byproduct Removal Difficult; often requires careful column chromatography or recrystallization.[8]Easy; byproduct is water-soluble and removed by aqueous extraction.[4][6][7]
Stereoselectivity Variable: Unstabilized ylides favor (Z)-alkenes; Stabilized ylides favor (E)-alkenes.[5]Excellent (E)-selectivity.[2][6] (Z)-selectivity can be achieved with modifications (Still-Gennari).[4][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields are a common issue with several potential causes.

  • Incomplete Ylide/Carbanion Formation: The base may not be strong enough or may have degraded.[10]

    • Solution: Use a strong, fresh base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[4][10] Ensure the base is stored under anhydrous conditions.[11] For HWE reactions, NaH is a common and effective choice.[6]

  • Moisture or Air Sensitivity: Ylides and carbanions are highly reactive and can be quenched by water or oxygen.[10]

    • Solution: Thoroughly flame-dry all glassware before use. Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[10]

  • Unstable Ylide (Wittig): Non-stabilized ylides can decompose, especially at room temperature.[10][11]

    • Solution: Generate the ylide at a low temperature (e.g., -78°C or 0°C) and add the aldehyde promptly.[10] Alternatively, generate the ylide in situ by adding the phosphonium salt in portions to a mixture of the aldehyde and base.[10][11]

  • Impure Reagents: The starting aldehyde may be impure or oxidized.[10]

    • Solution: Use freshly distilled aldehyde. Verify the purity of all starting materials via NMR or other analytical techniques before starting the reaction.

Q5: I'm getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A5: Achieving high stereoselectivity is crucial for the synthesis of specific triene isomers.

  • For predominantly (E)-isomers: The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice as it inherently favors the formation of (E)-alkenes.[2][6]

  • For predominantly (Z)-isomers: For Wittig reactions, use an unstabilized ylide under salt-free conditions.[4] For HWE reactions, employ the Still-Gennari modification, which uses reagents like bis(2,2,2-trifluoroethyl) phosphonates in the presence of KHMDS and 18-crown-6 (B118740) at low temperatures.[4][9]

Q6: The purification of my final product is difficult due to the triphenylphosphine oxide (TPPO) byproduct. What can I do?

A6: Removing TPPO is a classic challenge in Wittig reactions.

  • Switch to HWE: The most effective solution is to use the HWE reaction, as its phosphate (B84403) byproduct is water-soluble and easily removed.[4][7]

  • Improved Purification: If you must use the Wittig reaction, careful flash column chromatography can separate the non-polar triene from the more polar TPPO.[4] Recrystallization from a suitable solvent can also be effective, as TPPO is a crystalline solid.[8]

Q7: My reaction is not going to completion, and I still see starting material on my TLC plate. What should I check?

A7: Incomplete conversion can be due to several factors.

  • Insufficient Base: Ensure you are using a sufficient molar equivalent of a strong base to completely deprotonate the phosphonium salt or phosphonate.[11]

  • Reaction Time/Temperature: Olefination reactions, especially with hindered substrates, may require longer reaction times or warming the reaction to room temperature and stirring overnight.[4] Monitor the reaction's progress by TLC to determine the optimal time.[10]

  • Reagent Reactivity: If using a stabilized Wittig ylide with a ketone, the reaction may be too slow.[12] In this case, switching to the more nucleophilic HWE reagent is recommended.[4][5]

Experimental Workflows and Logic

The following diagrams illustrate the general experimental workflow for triene synthesis and a decision-making process for troubleshooting low yields.

Synthesis Workflow Start Start: Reagents & Dry Glassware ReagentPrep Reagent Preparation (Ylide or Carbanion) Start->ReagentPrep CarbonylAdd Carbonyl Addition (Aldehyde/Ketone) ReagentPrep->CarbonylAdd Reaction Reaction Monitoring (TLC) CarbonylAdd->Reaction Quench Quenching (e.g., sat. NH4Cl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography/Distillation) Workup->Purify Analyze Analysis (NMR, GC-MS) Purify->Analyze End End: Pure this compound Analyze->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic Problem Problem: Low Yield Cause1 Incomplete Ylide Formation? Problem->Cause1 Cause2 Moisture or Air Contamination? Problem->Cause2 Cause3 Impure Reagents? Problem->Cause3 Cause4 Suboptimal Conditions (Time/Temp)? Problem->Cause4 Solution1 Solution: Use stronger/fresher base (n-BuLi, NaH, KOtBu) Cause1->Solution1 Solution2 Solution: Use flame-dried glassware & inert atmosphere Cause2->Solution2 Solution3 Solution: Purify starting materials (e.g., distill aldehyde) Cause3->Solution3 Solution4 Solution: Increase reaction time & monitor by TLC Cause4->Solution4

Caption: Decision tree for troubleshooting low reaction yields.

Key Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)

This protocol describes the synthesis of a triene from a dienyl phosphonate and an aldehyde, which generally yields the (E)-isomer with high selectivity.[1][6]

  • Phosphonate Carbanion Formation:

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask under an argon atmosphere.

    • Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, then carefully decant the hexane.

    • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask and cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of the dienyl phosphonate (e.g., diethyl (E,E)-hepta-2,4-dien-1-ylphosphonate, 1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Formation of the carbanion is often indicated by a color change.[4]

  • Reaction with Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0°C.

    • Slowly add a solution of the aldehyde (e.g., acetaldehyde, 1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[4]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[4]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the pure this compound.[4]

Protocol 2: Synthesis via Wittig Reaction (Z-selective with unstabilized ylide)

This protocol outlines the synthesis using an unstabilized ylide, which typically favors the (Z)-isomer.[5]

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the phosphonium salt (e.g., (pent-2-en-1-yl)triphenylphosphonium bromide, 1.05 equivalents) and anhydrous THF.

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. The formation of the deep red or orange ylide indicates a successful reaction.[4]

    • Stir the mixture at -78°C for 30-60 minutes.

  • Reaction with Aldehyde:

    • Add a solution of the aldehyde (e.g., crotonaldehyde, 1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78°C.

    • Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.[4]

  • Workup and Purification:

    • Quench the reaction with water or saturated aqueous NH₄Cl.

    • Extract the product with pentane (B18724) or diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography. Note that separating the triene from the triphenylphosphine oxide byproduct may require careful selection of the eluent system.[4][8]

References

Stability issues and proper storage of Nona-2,4,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of Nona-2,4,6-triene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: this compound is a specialized conjugated polyene, and specific stability data is limited in publicly available literature. The quantitative data and experimental protocols provided herein are based on the general behavior of conjugated trienes and similar polyunsaturated hydrocarbons and should be adapted as necessary for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a conjugated polyene, is susceptible to several degradation pathways:

  • Oxidation: The conjugated double bonds are prone to oxidation by atmospheric oxygen, leading to the formation of peroxides, hydroperoxides, and subsequent carbonyl compounds. This is often the primary degradation pathway.

  • Polymerization: Due to the conjugated system, this compound can undergo polymerization, especially when exposed to heat, light, or catalytic impurities. This can result in the formation of insoluble or high-molecular-weight byproducts.

  • Isomerization: Exposure to light or heat can induce cis-trans isomerization of the double bonds, potentially altering the compound's chemical and physical properties.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo cleavage of carbon-carbon bonds, leading to a variety of smaller degradation products.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer.[2] For short-term storage, refrigeration at 2-8°C may be acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3] Air-sensitive techniques should be used for handling and storage.[4][5][6][7]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[8] Store in a dark location.

  • Container: Use high-quality, non-reactive containers, such as amber glass vials with PTFE-lined caps, to prevent leaching of impurities and to ensure a tight seal.

Q3: Can I use antioxidants to improve the stability of this compound?

A3: Yes, the addition of a suitable antioxidant can significantly improve the stability of this compound by inhibiting oxidation.[9][10] Common antioxidants for polyunsaturated compounds include:

  • Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant.

  • Tocopherol (Vitamin E): A natural antioxidant that is effective in quenching free radicals.[9] The choice and concentration of the antioxidant should be carefully considered based on the specific application and potential for interference with downstream experiments.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or purity in a reaction involving this compound.

Possible Cause Troubleshooting Step
Degradation of this compound starting material. 1. Verify the purity of the stored this compound using a suitable analytical method (e.g., GC-MS, HPLC, UV-Vis). 2. If degradation is confirmed, purify the compound before use (e.g., by chromatography or distillation under reduced pressure). 3. Review storage conditions to ensure they are optimal (see FAQ 2).
Reaction conditions promoting degradation. 1. If the reaction is run at elevated temperatures, consider if a lower temperature is feasible. 2. Ensure the reaction is performed under a strictly inert atmosphere. 3. Degas all solvents and reagents before use.
Presence of catalytic impurities. 1. Use high-purity solvents and reagents. 2. Ensure all glassware is thoroughly cleaned and dried to remove any trace metals or acidic/basic residues.

Issue 2: Appearance of a yellow color or precipitate in the this compound sample.

Possible Cause Troubleshooting Step
Oxidation and/or polymerization. 1. The yellow color is often indicative of the formation of conjugated carbonyl compounds or oligomers. A precipitate may be polymerized material. 2. The material is likely degraded and may not be suitable for use. 3. Discard the degraded sample and obtain a fresh batch. 4. Strictly adhere to proper storage and handling procedures to prevent recurrence.[2][3]

Data Presentation

Table 1: Representative Stability of this compound under Various Storage Conditions (Illustrative Data)

ConditionTemperature (°C)AtmosphereLight ExposurePurity after 3 Months (%)Peroxide Value (meq/kg) after 3 Months
Ideal -20 Argon Dark >99 <1
Sub-optimal 14AirDark90-9510-20
Sub-optimal 225ArgonDark95-985-10
Poor 25 Air Ambient Light <80 >50

Note: This data is illustrative and based on the expected behavior of conjugated trienes. Actual stability will depend on the initial purity and specific handling procedures.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV) in this compound

This protocol is adapted from standard methods for determining the peroxide value in fats and oils.[1][11][12][13][14]

Principle: The peroxides in the sample oxidize iodide ions (from potassium iodide) to iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution.

Reagents:

  • Acetic acid-chloroform solvent mixture (3:2 v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

Procedure:

  • Accurately weigh approximately 1-5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution.

  • Stopper the flask, swirl for one minute, and then store it in the dark for exactly 5 minutes.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the 1% starch indicator solution. The solution will turn a dark blue color.

  • Continue the titration, with constant shaking, until the blue color completely disappears. Record the volume of titrant used.

  • Perform a blank determination under the same conditions without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: UV-Vis Spectrophotometric Monitoring of this compound Degradation

Principle: Conjugated polyenes have characteristic UV-Vis absorption spectra. Degradation, such as oxidation or polymerization, will alter the conjugated system and thus change the absorption spectrum.[15][16][17][18] A decrease in the absorbance at the λmax of this compound and the appearance of new absorption bands at different wavelengths can be used to monitor degradation.

Reagents and Equipment:

  • Spectrophotometric grade solvent (e.g., hexane, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Scan the UV-Vis spectrum of a freshly prepared, diluted solution to determine the wavelength of maximum absorbance (λmax).

  • To monitor stability over time, store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, light exposures).

  • At specified time points, take an aliquot of the stored solution, dilute it to the same concentration as the initial measurement, and record the full UV-Vis spectrum.

  • Monitor the decrease in absorbance at the original λmax and the appearance of any new peaks, which would indicate the formation of degradation products.

Data Analysis:

  • Plot the absorbance at λmax versus time for each storage condition.

  • Calculate the percentage of remaining this compound at each time point assuming a linear relationship between absorbance and concentration (Beer-Lambert Law).

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Stability Study cluster_analysis Time-Point Analysis cluster_results Data Evaluation start Receive/Synthesize this compound initial_analysis Initial Analysis (Purity, PV, UV-Vis) start->initial_analysis aliquot Aliquot into Vials under Inert Atmosphere initial_analysis->aliquot condition1 Condition 1 (-20°C, Dark, Argon) aliquot->condition1 condition2 Condition 2 (4°C, Dark, Air) aliquot->condition2 condition3 Condition 3 (25°C, Light, Air) aliquot->condition3 t0 T=0 t1 T=1 month t0->t1 analysis Analyze Samples (PV, UV-Vis, Purity) t0->analysis t3 T=3 months t1->t3 t1->analysis t3->analysis data Compile and Analyze Data analysis->data report Determine Shelf-life and Optimal Storage data->report

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Guide start Experiment with this compound shows unexpected results (e.g., low yield, discoloration) check_purity Check purity of starting material start->check_purity purity_ok Purity > 98%? check_purity->purity_ok purify Purify this compound before use purity_ok->purify No check_reaction Review reaction conditions purity_ok->check_reaction Yes purify->check_reaction inert_atm Was reaction under inert atmosphere? check_reaction->inert_atm improve_inert Improve inert atmosphere techniques (degas solvents, use Schlenk line) inert_atm->improve_inert No check_temp Was reaction temperature elevated? inert_atm->check_temp Yes end Proceed with experiment improve_inert->end lower_temp Consider lowering reaction temperature check_temp->lower_temp Yes check_storage Review storage conditions of starting material check_temp->check_storage No lower_temp->check_storage check_storage->end

Caption: Troubleshooting guide for experiments with this compound.

References

Technical Support Center: Nona-2,4,6-triene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nona-2,4,6-triene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this triene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound is commonly synthesized via olefination reactions. The Wittig reaction is a prevalent method, involving the reaction of a phosphorus ylide with a suitable aldehyde.[1][2][3][4] Another potential, though less direct, route could involve elimination reactions from a di-halogenated precursor.

Q2: What are the main challenges in synthesizing and isolating this compound?

A2: The primary challenges include achieving high stereoselectivity to obtain the desired geometric isomer, preventing side reactions such as polymerization, and effectively purifying the final product from reaction byproducts like triphenylphosphine (B44618) oxide (in the case of a Wittig reaction).[5] The conjugated triene system can also be sensitive to oxidation and light, requiring careful handling and storage.

Q3: How can I confirm the successful synthesis and determine the isomeric purity of my this compound product?

A3: A combination of analytical techniques is recommended. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are essential for structural elucidation and determining the ratio of geometric isomers. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify volatile impurities.

Q4: What are the recommended storage conditions for this compound?

A4: Due to its conjugated system, this compound is susceptible to degradation. It should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures (ideally -20°C or below) to minimize decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using a Wittig reaction approach.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete ylide formation.Ensure the use of a strong, fresh base (e.g., n-butyllithium) and anhydrous conditions for the deprotonation of the phosphonium (B103445) salt.[2]
Low reactivity of the aldehyde.Consider using a more reactive aldehyde or increasing the reaction temperature.
Poor quality of starting materials.Use freshly distilled aldehyde and purified phosphonium salt.
Formation of Incorrect Isomer(s) Use of a stabilized ylide.For the synthesis of a specific isomer, the choice of a stabilized or non-stabilized ylide is crucial. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[1]
Reaction conditions.Temperature and solvent can influence stereoselectivity. It may be necessary to screen different conditions.
Presence of Triphenylphosphine Oxide in the Final Product Inherent byproduct of the Wittig reaction.Triphenylphosphine oxide can be challenging to remove.[5] Purification methods include column chromatography on silica (B1680970) gel or recrystallization. A thorough workup, including washing with a non-polar solvent like hexane (B92381), can help reduce the amount.
Product Decomposition During Workup or Purification Exposure to air or light.Perform the workup and purification steps under an inert atmosphere and with protection from light.
Acidic or basic conditions.Ensure that the workup is performed under neutral conditions to avoid isomerization or decomposition of the triene.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol outlines a general procedure for the synthesis of this compound starting from a C6 phosphonium salt and a C3 aldehyde.

Materials:

Methodology:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend (but-2-en-1-yl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Add n-butyllithium dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes.

  • Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of freshly distilled propenal in anhydrous THF to the ylide solution.

  • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with hexane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate this compound.

Visualizations

Diagram 1: Wittig Reaction Workflow

Wittig_Workflow start Start ylide Ylide Formation start->ylide wittig Wittig Reaction ylide->wittig workup Aqueous Workup wittig->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting problem Low or No Product Yield cause1 Incomplete Ylide Formation? problem->cause1 cause2 Low Aldehyde Reactivity? problem->cause2 cause3 Poor Starting Material Quality? problem->cause3 solution1 Use fresh, strong base Ensure anhydrous conditions cause1->solution1 solution2 Increase reaction temperature Use more reactive aldehyde cause2->solution2 solution3 Purify starting materials cause3->solution3

Caption: Troubleshooting guide for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Crude Nona-2,4,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Nona-2,4,6-triene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Wittig or Horner-Wadsworth-Emmons (HWE) reactions?

A1: The primary impurities depend on the synthetic route employed:

  • Wittig Reaction: The most significant byproduct is triphenylphosphine (B44618) oxide (TPPO).[1][2][3][4] Other potential impurities include unreacted starting materials (aldehyde and phosphonium (B103445) salt) and geometric isomers (E/Z isomers) of this compound.[5][6]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The main byproduct is a water-soluble dialkylphosphate salt, which is generally easy to remove.[7][8][9] Similar to the Wittig reaction, unreacted aldehyde and phosphonate (B1237965) starting materials, as well as geometric isomers of the product, are common impurities.[7][10]

Q2: How can I remove triphenylphosphine oxide (TPPO) from my crude this compound?

A2: Several methods can be employed for the removal of TPPO:

  • Precipitation with Metal Salts: TPPO can be precipitated from the reaction mixture by forming insoluble complexes with metal salts such as calcium bromide (CaBr2), magnesium chloride (MgCl2), or zinc chloride (ZnCl2).[11][12][13] The resulting precipitate can then be removed by filtration.

  • Crystallization: TPPO is known to crystallize from various solvent systems, particularly non-polar solvents like hexane (B92381) or diethyl ether.[12] Cooling the reaction mixture in an appropriate solvent can induce crystallization of TPPO, which can then be filtered off.

  • Column Chromatography: Passing the crude product through a plug of silica (B1680970) gel can effectively remove TPPO.[2] The less polar this compound will elute while the more polar TPPO will be retained on the silica.

Q3: How do I separate the geometric isomers (E/Z isomers) of this compound?

A3: The separation of geometric isomers can be challenging due to their similar physical properties.[14]

  • Column Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected mobile phase can be effective for separating isomers.[15]

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications, Prep-GC can provide excellent separation of volatile isomers.

  • Selective Crystallization: In some cases, fractional crystallization under carefully controlled conditions may allow for the selective crystallization of one isomer.

Q4: My this compound product is unstable and decomposes over time. How can I improve its stability?

A4: Conjugated polyenes can be susceptible to oxidation and polymerization, especially when exposed to light, air, and heat.

  • Storage Conditions: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer) and protected from light.

  • Use of Inhibitors: Small amounts of radical inhibitors, such as butylated hydroxytoluene (BHT), can be added to prevent polymerization.

Troubleshooting Guides

Issue 1: Low yield of this compound after purification.

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.
Product Loss During Extraction Ensure the correct solvent polarity and pH are used during aqueous workup to minimize partitioning of the product into the aqueous layer. Perform multiple extractions with the organic solvent.
Co-elution with Impurities During Chromatography Optimize the mobile phase for column chromatography to achieve better separation between the product and impurities. Use a shallower solvent gradient.
Decomposition of the Product Avoid excessive heat and exposure to air and light during the purification process. Use an antioxidant if necessary.

Issue 2: Unexpected ratio of geometric isomers in the final product.

Possible Cause Troubleshooting Steps
Incorrect Wittig Reagent Type For Z-alkene selectivity, use an unstabilized ylide. For E-alkene selectivity, a stabilized ylide is generally preferred.[5][6]
Suboptimal HWE Reaction Conditions The HWE reaction is typically E-selective.[7][8] For Z-selectivity, consider using modified conditions such as the Still-Gennari modification.[10]
Isomerization During Purification Avoid exposure to acidic or basic conditions, and high temperatures, which can catalyze isomerization of the double bonds.

Quantitative Data Summary

Purification Technique Typical Purity Achieved Scale Advantages Disadvantages
Distillation >95%LargeGood for removing non-volatile impurities.Not effective for separating geometric isomers with close boiling points.
Recrystallization >98%Small to LargeCan provide very high purity.Dependent on finding a suitable solvent system; potential for product loss in the mother liquor.
Column Chromatography >99%Small to MediumHighly effective for separating isomers and closely related impurities.[15]Can be time-consuming and require large volumes of solvent.
Preparative GC >99.5%SmallExcellent separation of volatile compounds.Limited to small sample sizes.

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with MgCl₂

Methodology:

  • After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the crude residue in a suitable organic solvent, such as toluene (B28343) or ethyl acetate.

  • Add solid magnesium chloride (MgCl₂) to the solution (typically 1-2 equivalents relative to the triphenylphosphine used).

  • Stir the suspension at room temperature for several hours. The formation of an insoluble MgCl₂-TPPO complex will be observed.[13]

  • Filter the mixture to remove the precipitated complex.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

Protocol 2: Purification of this compound by Flash Column Chromatography

Methodology:

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor the elution of the product and any impurities using TLC.

  • Analysis: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure. Analyze the final product for purity using GC-MS or NMR.

Visualizations

Purification_Workflow crude Crude this compound (from Wittig or HWE) workup Aqueous Workup crude->workup extraction Solvent Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification distillation Distillation purification->distillation Boiling Point Difference chromatography Column Chromatography purification->chromatography Polarity Difference recrystallization Recrystallization purification->recrystallization Solubility Difference pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of crude this compound.

Impurity_Removal_Logic cluster_impurities Common Impurities cluster_methods Purification Methods tppo Triphenylphosphine Oxide (from Wittig) precipitation Precipitation (with metal salts) tppo->precipitation phosphate Phosphate Byproduct (from HWE) aqueous_wash Aqueous Wash phosphate->aqueous_wash isomers Geometric Isomers (E/Z) column_chrom Column Chromatography isomers->column_chrom starting_materials Unreacted Starting Materials starting_materials->column_chrom distillation_recryst Distillation/ Recrystallization starting_materials->distillation_recryst

Caption: Logical relationships between common impurities and their removal methods.

References

Optimizing Solvent Systems for Nona-2,4,6-triene Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent systems for reactions involving Nona-2,4,6-triene. Due to the limited specific literature on this compound, this guide focuses on the general principles of triene reactivity, drawing parallels from well-understood reactions such as the Diels-Alder and electrocyclization reactions. The information provided is intended to serve as a strong starting point for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions that this compound is likely to undergo?

A1: As a conjugated triene, this compound is expected to primarily undergo pericyclic reactions. The two most prominent examples are the Diels-Alder reaction, where it acts as a diene, and 6π-electrocyclization.

Q2: How does solvent polarity affect the rate of Diels-Alder reactions involving this compound?

A2: The effect of solvent polarity on Diels-Alder reactions can be complex. While traditionally considered to be relatively insensitive to solvent effects, significant rate enhancements have been observed in polar organic solvents and even water.[1] This is often attributed to the stabilization of the polar transition state, an increase in effective concentration due to hydrophobic effects, or hydrogen-bond stabilization of the transition state.[1] For this compound, a non-polar hydrocarbon, reactions with polar dienophiles are more likely to be accelerated by polar solvents.

Q3: What is the expected influence of solvent on the stereoselectivity of this compound electrocyclization?

A3: According to the Woodward-Hoffmann rules, the stereochemical outcome of an electrocyclization is primarily determined by whether the reaction is initiated by heat (thermal) or light (photochemical).[2][3] For a 6π-electron system like this compound, thermal electrocyclization is predicted to proceed via a disrotatory ring closure, while photochemical electrocyclization follows a conrotatory path.[2][3] While the solvent is not the primary determinant of stereoselectivity, it can influence the conformational equilibrium of the starting triene, which may in turn affect the product distribution in some cases.

Q4: Can solvent choice help to minimize side reactions?

A4: Yes, appropriate solvent selection is crucial for minimizing side reactions. For instance, in reactions involving thermally sensitive intermediates, a solvent with a suitable boiling point can help maintain a narrow temperature range. For reactions prone to polymerization, using a more dilute solution or a solvent that does not promote polymerization can be beneficial. The stability of this compound itself in different solvents should also be considered, as some solvents may promote degradation.

Q5: Are there any "green" solvent alternatives for reactions with this compound?

A5: Yes, there is a growing emphasis on using more environmentally friendly solvents in organic synthesis. For reactions like the Diels-Alder, water or solvent systems with high water content have been shown to be effective and can even accelerate the reaction.[1] Other green solvent options to consider include ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), depending on the specific reaction requirements.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step
Insufficient Reaction Temperature Select a higher-boiling solvent to enable higher reaction temperatures, especially for thermally induced reactions like electrocyclization.
Poor Solubility of Reactants Choose a solvent or solvent mixture that effectively dissolves all reactants at the desired reaction temperature.
Reactant Degradation This compound or other reactants may be unstable in the chosen solvent. Test the stability of the starting materials in the solvent at the reaction temperature. Consider using a less reactive, more inert solvent.
Incorrect Solvent Polarity The transition state of the reaction may be disfavored in the current solvent. Experiment with a range of solvents with varying polarities (e.g., non-polar, polar aprotic, polar protic).
Issue 2: Formation of Multiple Products or Low Selectivity
Possible Cause Troubleshooting Step
Competing Reaction Pathways The solvent can influence the energy barriers of different reaction pathways. A change in solvent polarity or the use of coordinating solvents may favor one pathway over another.
Isomerization of Starting Material The geometry of the triene is critical for the stereochemical outcome of pericyclic reactions. The solvent may influence the equilibrium between different isomers of this compound.
Side Reactions (e.g., Polymerization) Use a more dilute solution or switch to a solvent that is less likely to promote polymerization.

Data Presentation

The following tables provide illustrative data on how solvent choice can impact key parameters in reactions analogous to those involving this compound. Note: This data is generalized and should be used as a guideline for solvent screening.

Table 1: Effect of Solvent on Diels-Alder Reaction Rate (Generalized)

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
n-Hexane1.91
Toluene2.41.5
Diethyl Ether4.32.1
Tetrahydrofuran (THF)7.63.5
Dichloromethane (DCM)9.15.2
Acetone218.9
Acetonitrile (MeCN)3715.4
Dimethylformamide (DMF)3720.1
Water80>100

Table 2: Influence of Solvent on Endo/Exo Selectivity in a Diels-Alder Reaction (Generalized)

Solvent Dielectric Constant (ε) Endo:Exo Ratio
Toluene2.485:15
Dichloromethane9.190:10
Acetonitrile3792:8
Water8095:5

Experimental Protocols

The following are generalized experimental protocols for Diels-Alder and electrocyclization reactions. These should be adapted and optimized for the specific case of this compound.

General Protocol for a Diels-Alder Reaction
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired dienophile (1.0 - 1.2 equivalents) in the chosen solvent.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature will depend on the reactivity of the dienophile and the boiling point of the solvent. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.

General Protocol for a Thermal 6π-Electrocyclization
  • Reactant Preparation: In a suitable solvent, dissolve this compound in a sealed reaction vessel. The choice of solvent will be dictated by the required reaction temperature. High-boiling, inert solvents like toluene, xylene, or decalin are often used.

  • Reaction Conditions: Heat the solution to the required temperature to induce electrocyclization. The reaction temperature and time will need to be optimized. Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or NMR.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent. The resulting cyclohexadiene derivative can then be purified by standard methods.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound and Dienophile in Solvent react Heat and Stir (Monitor Progress) prep->react Reaction Mixture workup Solvent Removal react->workup Completed Reaction purify Purification (e.g., Chromatography) workup->purify Crude Product final_product final_product purify->final_product Purified Product

Caption: Experimental workflow for a typical Diels-Alder reaction.

solvent_selection_logic start Start: Define Reaction (e.g., Diels-Alder) solubility Are all reactants soluble? start->solubility reactivity Is the reaction rate acceptable? solubility->reactivity Yes optimize Optimize Solvent System (e.g., mixtures, additives) solubility->optimize No selectivity Is the desired selectivity achieved? reactivity->selectivity Yes reactivity->optimize No selectivity->optimize No end Final Optimized Protocol selectivity->end Yes optimize->solubility Re-evaluate

Caption: Logical workflow for optimizing a solvent system.

References

Technical Support Center: Efficient Synthesis of Nona-2,4,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Nona-2,4,6-triene via olefin metathesis. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst selection advice to address common challenges encountered during the synthesis of this conjugated triene.

Catalyst Selection for this compound Synthesis

The choice of catalyst is critical for the successful synthesis of this compound. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs families, are widely used for their tolerance to various functional groups and operational simplicity.[1][2]

Key Considerations for Catalyst Selection:

  • Reactivity vs. Stability: Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) generally exhibit higher reactivity than first-generation catalysts, which can be advantageous for challenging substrates. However, Hoveyda-Grubbs catalysts are known for their enhanced stability and slower initiation rates.[1][2]

  • Steric Hindrance: For sterically demanding substrates, catalysts with smaller ligands, such as the Hoveyda-Grubbs M721, may provide higher yields.[2]

  • E/Z Selectivity: While standard Grubbs and Hoveyda-Grubbs catalysts tend to favor the formation of the more stable E-isomer, specialized Z-selective catalysts are available if the Z-isomer is desired.[3]

Comparison of Commonly Used Catalysts for Cross-Metathesis:

CatalystGenerationKey FeaturesRecommended for this compound Synthesis
Grubbs I FirstGood functional group tolerance, commercially available.Suitable for simple, unhindered substrates.
Grubbs II SecondHigher activity than Grubbs I, broader substrate scope.[4]A good starting point for optimization.
Hoveyda-Grubbs I FirstIncreased stability, slower initiation.Useful for reactions requiring higher temperatures.
Hoveyda-Grubbs II SecondHigh activity and stability, good for challenging substrates.[5]Highly recommended for efficient synthesis.
Zhan Catalyst-I SecondFast-initiating Hoveyda-Grubbs type catalyst.Can be beneficial for improving reaction kinetics.

Experimental Protocols

The following is a general protocol for the synthesis of this compound via cross-metathesis of 1,3-butadiene (B125203) and 1-heptene (B165124). This protocol is based on established procedures for the synthesis of conjugated dienes and trienes.[6][7]

Materials and Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Degassed solvent (e.g., Dichloromethane (B109758) or Toluene)[2]

  • 1,3-Butadiene (in a suitable solvent or as a condensed gas)

  • 1-Heptene

  • Hoveyda-Grubbs II catalyst

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 1-heptene (1.0 equivalent) in degassed dichloromethane (to achieve a concentration of 0.1-0.5 M).

  • Addition of Diene: Add 1,3-butadiene (1.2 equivalents) to the reaction mixture.

  • Catalyst Addition: Weigh the Hoveyda-Grubbs II catalyst (1-5 mol%) in the air and add it to the reaction mixture.[2]

  • Reaction Monitoring: Stir the reaction at room temperature or elevate the temperature to 40-60°C to increase the reaction rate.[5] Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.[5]

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Metathesis Reaction cluster_workup Workup and Purification prep_vessel Prepare Dry Schlenk Flask add_solvent Add Degassed Solvent prep_vessel->add_solvent add_heptene Add 1-Heptene add_solvent->add_heptene add_butadiene Add 1,3-Butadiene add_heptene->add_butadiene add_catalyst Add Hoveyda-Grubbs II Catalyst add_butadiene->add_catalyst stir_heat Stir at RT or 40-60°C add_catalyst->stir_heat monitor Monitor by TLC/GC-MS stir_heat->monitor quench Quench with Ethyl Vinyl Ether monitor->quench concentrate Concentrate in Vacuo quench->concentrate chromatography Purify by Column Chromatography concentrate->chromatography final_product This compound chromatography->final_product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Guide

Q1: The reaction is not proceeding to completion, and I observe unreacted starting materials.

A1: This issue could be due to several factors:

  • Catalyst Deactivation: The catalyst may have decomposed. Ensure that the solvent was properly degassed and the reaction was performed under an inert atmosphere.[8] If catalyst decomposition is suspected, a second portion of the catalyst can be added.

  • Insufficient Catalyst Loading: For less reactive substrates, a higher catalyst loading (up to 10 mol%) may be necessary.[2]

  • Low Temperature: The reaction may require thermal activation. Try increasing the temperature to 40-60°C.[5]

  • Ethylene (B1197577) Inhibition: The ethylene byproduct of the cross-metathesis can inhibit the catalyst. To drive the reaction to completion, bubble a slow stream of argon or nitrogen through the reaction mixture to remove ethylene.[3]

Q2: I am observing the formation of multiple products, including homodimers of the starting olefins.

A2: Poor selectivity is a common issue in cross-metathesis.[9]

  • Catalyst Choice: The selectivity of cross-metathesis is highly dependent on the catalyst. Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II generally offer better selectivity.[10]

  • Substrate Reactivity: If the two olefins have similar reactivity, a statistical mixture of products is likely.[11] To favor the desired cross-product, use a slight excess of the more volatile or less reactive olefin.

  • Slow Addition: Slowly adding one of the olefins to the reaction mixture containing the other olefin and the catalyst can sometimes improve selectivity towards the cross-product.

Q3: The isolated yield is low after purification.

A3: Low isolated yields can result from:

  • Incomplete Reaction: See Q1 for troubleshooting incomplete conversions.

  • Product Volatility: this compound is a relatively small molecule and may be volatile. Avoid excessive heating during solvent removal.

  • Difficult Purification: The product may co-elute with byproducts during chromatography. Try optimizing the eluent system or using a different stationary phase.

Catalyst Selection Logic Diagram:

G start Start: Catalyst Selection for this compound Synthesis substrate_complexity Are substrates sterically hindered? start->substrate_complexity grubbs_ii Grubbs II or Hoveyda-Grubbs II substrate_complexity->grubbs_ii No hoveyda_steric Hoveyda-Grubbs M721 substrate_complexity->hoveyda_steric Yes desired_selectivity Is high E/Z selectivity required? reaction_kinetics Is rapid initiation needed? desired_selectivity->reaction_kinetics No z_selective Z-selective Catalyst desired_selectivity->z_selective Yes reaction_kinetics->grubbs_ii No zhan_cat Zhan Catalyst-I reaction_kinetics->zhan_cat Yes grubbs_ii->desired_selectivity hoveyda_steric->desired_selectivity

Caption: Decision tree for catalyst selection.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for the reaction? A: Yes, other non-protic, degassed solvents such as toluene (B28343) or 1,2-dichloroethane (B1671644) can be used. The choice of solvent can influence the reaction rate and catalyst stability.[2]

Q: Is it necessary to handle the catalysts in a glovebox? A: While Grubbs and Hoveyda-Grubbs catalysts are relatively air-tolerant, handling them under an inert atmosphere is recommended for optimal results and to prevent gradual decomposition.[1][2] Weighing the catalyst in the air for a short period is generally acceptable.[2]

Q: How can I remove the ruthenium byproducts from my final product? A: Ruthenium byproducts can often be removed by column chromatography. For more persistent impurities, treatment with a scavenger such as lead tetraacetate or tris(hydroxymethyl)phosphine, followed by filtration through a plug of silica gel, can be effective.

Q: What is the typical E/Z ratio for the product? A: Standard Grubbs and Hoveyda-Grubbs catalysts generally favor the formation of the thermodynamically more stable E-isomer. The exact E/Z ratio can depend on the specific catalyst and reaction conditions.[9]

Q: Can I use this method to synthesize other conjugated trienes? A: Yes, the cross-metathesis approach is a versatile method for the synthesis of various conjugated polyenes. The choice of starting olefins will determine the final product.[6]

References

Technical Support Center: Nona-2,4,6-triene Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of nona-2,4,6-triene to prevent unwanted polymerization. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample viscous or solidified upon receiving or after a short storage period?

A1: this compound is a conjugated triene, making it susceptible to spontaneous polymerization, especially when exposed to heat, light, or oxygen.[1][2] The increased viscosity or solidification is a clear indication that polymerization has occurred, rendering the material impure and likely unsuitable for most applications.

Q2: What are the primary triggers for the polymerization of this compound?

A2: The primary triggers for polymerization are:

  • Heat: Elevated temperatures can initiate thermal polymerization.

  • Light: UV radiation can trigger photopolymerization.

  • Oxygen: The presence of oxygen can lead to the formation of peroxides, which can initiate free-radical polymerization.[1]

  • Contaminants: Impurities, especially metal ions or radical species, can act as catalysts for polymerization.

Q3: What is the role of an inhibitor in preventing polymerization?

A3: An inhibitor is a chemical compound added to a monomer to prevent or retard polymerization. Inhibitors work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[3] By neutralizing these radicals, the inhibitor effectively stops the polymerization process before it can begin.

Q4: Can I use a previously opened bottle of this compound that has been stored for a while?

A4: It is crucial to assess the quality of the material before use. If the material shows any signs of increased viscosity, discoloration, or the presence of solid particles, it has likely undergone some degree of polymerization and should not be used. For critical applications, it is always recommended to use a fresh, unopened bottle or to re-purify the material if it has been stored for an extended period.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Increased viscosity or solidification of the sample Polymerization has occurred due to improper storage (exposure to heat, light, or oxygen).Discard the sample. For future storage, ensure the material is kept in a tightly sealed container, under an inert atmosphere, at a low temperature, and protected from light. Consider adding a polymerization inhibitor.
Discoloration of the sample (e.g., yellowing) Oxidation and/or slight polymerization.The material may still be usable for some non-critical applications, but purification (e.g., distillation) is recommended. Ensure future storage is under an inert atmosphere.
Inconsistent experimental results Use of partially polymerized this compound.Use a fresh sample of this compound. Implement a quality control check before use, such as NMR or GC analysis, to confirm purity.
Precipitate formation in the sample Formation of insoluble polymer.The sample is no longer pure and should be discarded. Review storage conditions to prevent future occurrences.

Storage and Handling Recommendations

To ensure the stability and longevity of this compound, adhere to the following storage conditions.

Parameter Recommendation Rationale
Temperature -20°C to 4°CReduces the rate of thermal polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative polymerization initiated by atmospheric oxygen.[1]
Container Amber glass bottle with a tightly sealed capProtects from light-induced polymerization and prevents oxygen ingress.
Inhibitor Butylated hydroxytoluene (BHT)Scavenges free radicals to prevent the initiation of polymerization.[2]

Recommended Inhibitor Concentration:

Inhibitor Recommended Concentration (w/w) Notes
Butylated hydroxytoluene (BHT)0.01% - 0.1%BHT is a widely used antioxidant and free radical scavenger. The optimal concentration may vary depending on the specific storage conditions and desired shelf life. It is recommended to start with a concentration in this range and optimize as needed.

Experimental Protocols

Protocol 1: Monitoring the Polymerization of this compound via UV-Vis Spectroscopy

Objective: To qualitatively monitor the rate of polymerization of this compound by observing the decrease in the absorbance of the conjugated triene system.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., hexane (B92381) or cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute stock solution of this compound in the chosen solvent. The concentration should be adjusted to give an initial absorbance reading between 1.0 and 1.5 at the λmax of the triene.

  • Identify the λmax of this compound by scanning a freshly prepared solution from 200 to 400 nm.

  • Divide the stock solution into two amber vials. One will be the control (stored under ideal conditions: cold, dark, inert atmosphere), and the other will be the test sample (exposed to conditions that may induce polymerization, e.g., ambient light and air at room temperature).

  • At regular intervals (e.g., every 24 hours), take an aliquot from both the control and the test sample, dilute it to the initial concentration, and record the full UV-Vis spectrum.

  • Plot the absorbance at λmax as a function of time for both samples. A significant decrease in absorbance in the test sample compared to the control indicates the loss of the conjugated triene system due to polymerization.

Visualizations

Polymerization_Prevention_Workflow cluster_storage Proper Storage cluster_inhibition Inhibition cluster_monitoring Quality Control storage_conditions Store at -20°C to 4°C Inert Atmosphere (Ar, N2) Amber, Tightly Sealed Vial monitor_purity Monitor Purity Before Use (e.g., NMR, GC, UV-Vis) storage_conditions->monitor_purity add_inhibitor Add Inhibitor (e.g., BHT) 0.01% - 0.1% w/w add_inhibitor->monitor_purity stable_product Stable this compound monitor_purity->stable_product Purity Confirmed start Fresh this compound start->storage_conditions start->add_inhibitor improper_storage Improper Storage (Heat, Light, O2) start->improper_storage polymerized_product Polymerized Product improper_storage->polymerized_product

Caption: Recommended workflow for preventing polymerization of this compound.

Free_Radical_Polymerization_Inhibition cluster_polymerization Polymerization Pathway cluster_inhibition_pathway Inhibition Pathway initiator Initiator (Heat, Light, O2) free_radical Free Radical (R•) initiator->free_radical monomer This compound free_radical->monomer Initiation inhibitor Inhibitor (e.g., BHT) free_radical->inhibitor inactive_radical Inactive Species activated_monomer Activated Monomer (M•) polymer_chain Growing Polymer Chain activated_monomer->polymer_chain Propagation polymer Polymer polymer_chain->polymer Termination inhibitor->free_radical Radical Scavenging

Caption: Mechanism of free radical polymerization and its inhibition.

References

Validation & Comparative

A Validated High-Performance Liquid Chromatography Method for the Analysis of Nona-2,4,6-triene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nona-2,4,6-triene. The performance of this method is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and data.

This document outlines a robust and reliable reversed-phase HPLC (RP-HPLC) method developed for the precise quantification of this compound, a conjugated polyene. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis in a quality control environment.

Validated HPLC Method Performance

The proposed HPLC method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity. A summary of the validation parameters is presented in Table 1.

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL-

Table 1. Summary of Validation Data for the HPLC Method.

Experimental Protocols

HPLC Method for this compound Analysis
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (based on the UV absorption maxima of conjugated trienes).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Validation Protocol

The HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[1]

  • Linearity: A series of standard solutions of this compound at five different concentrations were prepared and injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts. The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[2]

HPLC_Validation_Workflow start Start method_dev Method Development start->method_dev linearity Linearity method_dev->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique for the analysis of this compound, other methods can also be employed. A comparison of the validated HPLC method with common alternatives is presented in Table 2.

FeatureHPLC (UV-Vis)Gas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Selectivity HighHighVery HighLow
Sensitivity HighHighVery HighModerate
Quantification ExcellentExcellentExcellentGood
Sample Volatility Not requiredRequiredRequiredNot required
Cost (Instrument) ModerateModerateHighLow
Cost (Operational) ModerateLowHighVery Low
Sample Throughput HighHighModerateVery High
Derivatization Not requiredMay be requiredMay be requiredNot required

Table 2. Comparison of HPLC with Alternative Analytical Methods.

Gas Chromatography (GC) is a suitable alternative for volatile compounds like this compound.[3][4] GC coupled with a Flame Ionization Detector (FID) offers high sensitivity for hydrocarbons.[5] For unambiguous identification, GC coupled with a Mass Spectrometer (MS) is the method of choice due to its high selectivity and ability to provide structural information.[6] UV-Visible spectrophotometry is a simpler and more cost-effective method for quantifying conjugated polyenes, but it lacks the selectivity of chromatographic methods and is prone to interference from other UV-absorbing compounds in the sample matrix.[7][8]

Analytical_Techniques_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC GC GC MS Mass Spectrometry (as detector) GC->MS UV_Vis UV-Vis Spectrophotometry Analyte This compound Analysis Analyte->HPLC Analyte->GC Analyte->UV_Vis

Caption: Relationship between analytical techniques for this compound analysis.

References

A Spectroscopic Showdown: Differentiating the Isomers of Nona-2,4,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of geometric isomers is a critical step in chemical synthesis and characterization. Nona-2,4,6-triene, a conjugated triene, can exist as several geometric isomers due to the restricted rotation around its three carbon-carbon double bonds. Each isomer possesses a unique three-dimensional arrangement, leading to distinct spectroscopic signatures. This guide provides a comparative analysis of these isomers using UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy, complete with expected data and detailed experimental protocols.

This compound has three double bonds, each of which can exist in either an E (trans) or Z (cis) configuration. This gives rise to 2³ = 8 possible geometric isomers. Some of the common isomers include (2E,4E,6E)-nona-2,4,6-triene, (2E,4Z,6E)-nona-2,4,6-triene, and (2Z,4E,6Z)-nona-2,4,6-triene. The different spatial arrangements of the alkyl groups attached to the double bonds influence the electronic environment and vibrational modes of the molecules, allowing for their differentiation through spectroscopic methods.

Isomer Differentiation Workflow

G Workflow for Spectroscopic Isomer Differentiation cluster_isomers This compound Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Isomer1 (2E,4E,6E) UVVis UV-Vis Spectroscopy Isomer1->UVVis IR IR Spectroscopy Isomer1->IR NMR NMR Spectroscopy Isomer1->NMR Isomer2 (2E,4Z,6E) Isomer2->UVVis Isomer2->IR Isomer2->NMR Isomer3 (2Z,4E,6Z) Isomer3->UVVis Isomer3->IR Isomer3->NMR Isomer_etc ... Isomer_etc->UVVis Isomer_etc->IR Isomer_etc->NMR LambdaMax λmax Comparison UVVis->LambdaMax Fingerprint Fingerprint Region Analysis IR->Fingerprint ChemicalShifts Chemical Shift & Coupling Constant Analysis NMR->ChemicalShifts Identification Isomer Identification LambdaMax->Identification Fingerprint->Identification ChemicalShifts->Identification

Caption: Workflow illustrating the use of different spectroscopic techniques to differentiate isomers of this compound.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Visible spectroscopy is a powerful tool for examining conjugated systems. The extent of conjugation and the geometry of the polyene chain significantly impact the wavelength of maximum absorbance (λmax). Generally, a more extended and planar conjugated system results in a smaller HOMO-LUMO gap and a bathochromic (red) shift to a longer λmax.

The Woodward-Fieser rules can be used to predict the λmax for conjugated dienes and polyenes. For acyclic trienes, the base value is 245 nm. Each exocyclic double bond adds 5 nm, and each double bond extending the conjugation adds 30 nm. Alkyl substituents on the double bonds also contribute to a shift in λmax.

Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound Isomers

Isomer ConfigurationExpected λmax (nm)Key Differentiating Features
(2E,4E,6E)~275The all-trans isomer is the most planar and extended, leading to the longest λmax.
(2E,4Z,6E)~270The presence of a Z double bond introduces some steric hindrance, slightly reducing planarity and causing a small hypsochromic (blue) shift compared to the all-E isomer.
(2Z,4E,6Z)~265With two Z double bonds, steric hindrance is more pronounced, leading to a more significant blue shift.

Note: These are estimated values. Actual experimental values may vary depending on the solvent used.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While some absorptions, like C-H stretches, will be common to all isomers, the "fingerprint region" (below 1500 cm⁻¹) and specific out-of-plane bending modes can be diagnostic for differentiating geometric isomers.

Table 2: Key IR Absorptions for Differentiating this compound Isomers

Functional GroupExpected Absorption Range (cm⁻¹)Significance for Isomer Differentiation
C=C Stretch (conjugated)1600 - 1650The intensity of these bands can vary. Symmetrical trans double bonds may show weak or no absorption.
=C-H Stretch3010 - 3095Present in all isomers, but the exact position and shape of the absorption may vary slightly.
=C-H Out-of-Plane Bending (E - trans)960 - 975 (strong)A strong band in this region is characteristic of a trans-disubstituted double bond. The all-E isomer will show a prominent band here.
=C-H Out-of-Plane Bending (Z - cis)675 - 730 (strong)A strong band in this region is indicative of a cis-disubstituted double bond. Isomers containing Z double bonds will exhibit absorption in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. Chemical shifts and coupling constants are highly sensitive to the geometry of the double bonds.

Table 3: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound Isomers

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected Coupling Constant (J, Hz)Significance for Isomer Differentiation
Olefinic Protons5.0 - 6.5-The chemical shifts of protons on and adjacent to the double bonds will differ significantly between isomers due to anisotropic effects.
Vicinal Olefinic Protons (E - trans)-12 - 18A large coupling constant between two protons on a double bond is characteristic of a trans configuration.
Vicinal Olefinic Protons (Z - cis)-6 - 12A smaller coupling constant between two protons on a double bond is indicative of a cis configuration.
Allylic Protons~2.0-The chemical shifts of the allylic protons will also be influenced by the geometry of the adjacent double bond.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound Isomers

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Significance for Isomer Differentiation
Olefinic Carbons120 - 140The chemical shifts of the sp² hybridized carbons will vary between isomers due to steric and electronic effects. Carbons involved in a Z double bond often experience a shielding effect (upfield shift) compared to those in an E configuration due to steric compression.
Alkyl Carbons10 - 30The chemical shifts of the terminal methyl and adjacent methylene (B1212753) groups will show minor variations depending on the isomer.

Experimental Protocols

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., hexane (B92381) or ethanol). The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.2 - 0.8 arbitrary units).

    • Fill a quartz cuvette with the sample solution and another with the pure solvent to be used as a reference.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent cuvette in the sample beam with the sample-filled cuvette.

    • Scan a spectrum over a range of approximately 200-400 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, a dilute solution of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) can be prepared and placed in a liquid sample cell.

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent-filled cell.

    • Place the sample in the spectrometer's beam path.

    • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Data Acquisition:

    • The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon environment.

    • The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard. Coupling constants (J) are measured in Hertz (Hz).

A Comparative Analysis of Nona-2,4,6-triene and Other Conjugated Trienes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, spectroscopic properties, and reactivity of Nona-2,4,6-triene and its analogs, providing essential data for their application in scientific research and pharmaceutical development.

Conjugated trienes, hydrocarbons containing three alternating double and single bonds, are pivotal structural motifs in a myriad of natural products and synthetic molecules. Their unique electronic structure gives rise to characteristic spectroscopic properties and a rich and diverse reactivity, making them valuable building blocks in organic synthesis and key pharmacophores in drug design. This guide provides a comparative overview of this compound alongside other representative conjugated trienes, namely 1,3,5-hexatriene (B1211904) and the substituted triene, alloocimene.

Spectroscopic Properties: A Fingerprint of Conjugation

The extended π-system in conjugated trienes leads to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the substitution pattern on the triene backbone. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift of the λmax.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons within the triene structure. The chemical shifts of the olefinic protons are particularly diagnostic, with protons in close spatial proximity experiencing significant deshielding due to through-space steric interactions.

CompoundUV-Vis (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)¹H-NMR Olefinic Protons (δ, ppm)¹³C-NMR Olefinic Carbons (δ, ppm)
(E)-1,3,5-Hexatriene 258~25,0005.05-6.8Data not readily available
(Z)-1,3,5-Hexatriene 258Data not readily available5.05-6.8Data not readily available
(2E,4E,6E)-Nona-2,4,6-triene Estimated ~270-280Estimated >30,000Estimated 5.5-6.5Data not readily available
Alloocimene (mixture of isomers) Data not readily availableData not readily availableData not readily available in snippetsData not readily available in snippets
(E,E,E)-2,4,6-Octatriene Data not readily availableData not readily available5.5-6.5Data not readily available
(E,Z,E)-2,4,6-Octatriene Data not readily availableData not readily available5.5-6.5Data not readily available

Synthesis and Reactivity: Building Blocks for Complexity

The synthesis of conjugated trienes can be achieved through various methods, including elimination reactions, Wittig-type olefinations, and metal-catalyzed cross-coupling reactions. A common industrial method for producing the substituted triene alloocimene involves the pyrolysis of α-pinene.

dot

Synthesis_of_Alloocimene alpha_pinene α-Pinene pyrolysis Pyrolysis (350-500 °C) alpha_pinene->pyrolysis ocimene Ocimene (reactive intermediate) pyrolysis->ocimene alloocimene Alloocimene (mixture of isomers) ocimene->alloocimene

Caption: Thermal rearrangement of α-pinene to produce alloocimene.

A hallmark of conjugated trienes is their participation in pericyclic reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the triene acts as the diene component, reacting with a dienophile to form a six-membered ring. The reactivity of the triene in a Diels-Alder reaction is influenced by its conformation and the electronic nature of its substituents.

dot

Diels_Alder_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product triene Conjugated Triene (e.g., this compound) ts [4+2] Cycloaddition Transition State triene->ts dienophile Dienophile (e.g., Maleic Anhydride) dienophile->ts adduct Cyclohexene (B86901) Derivative (Diels-Alder Adduct) ts->adduct

Caption: The general mechanism of a Diels-Alder reaction involving a conjugated triene.

Another significant reaction of conjugated trienes is photochemical isomerization. Upon absorption of UV light, the π-electrons are excited, allowing for rotation around the carbon-carbon double bonds, leading to a mixture of geometric isomers. This process is of particular interest in the development of molecular switches and photosensitive materials.

Experimental Protocols

General Procedure for UV-Vis Spectroscopic Analysis of a Conjugated Triene
  • Preparation of Stock Solution: Accurately weigh a small amount of the conjugated triene and dissolve it in a suitable UV-transparent solvent (e.g., hexane, ethanol) in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of solutions with decreasing concentrations.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 200 nm to 400 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

  • Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Record the absorbance spectrum of each of the prepared solutions, starting from the most dilute.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectra. Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (usually 1 cm), and c is the concentration, a plot of absorbance versus concentration can be used to determine the molar absorptivity.

General Procedure for a Diels-Alder Reaction with Maleic Anhydride (B1165640)
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the conjugated triene in a suitable high-boiling solvent (e.g., toluene, xylene).

  • Addition of Dienophile: Add a stoichiometric amount of maleic anhydride to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The Diels-Alder adduct may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

  • Characterization: The structure and purity of the adduct should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_reactivity Reactivity Studies start Starting Materials reaction Chemical Reaction (e.g., Elimination, Cross-Coupling) start->reaction crude Crude Product reaction->crude purify Purification (e.g., Chromatography, Recrystallization) crude->purify pure Pure Conjugated Triene purify->pure uv_vis UV-Vis Spectroscopy pure->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms da_reaction Diels-Alder Reaction pure->da_reaction photo_reaction Photochemical Isomerization pure->photo_reaction

Caption: A typical experimental workflow for the synthesis and analysis of conjugated trienes.

Applications in Drug Development and Beyond

The rigid and defined geometry of the cyclohexene ring formed in the Diels-Alder reaction makes conjugated trienes valuable precursors in the stereoselective synthesis of complex natural products and pharmaceuticals. The conjugated triene motif itself is present in a number of biologically active molecules, including certain antifungal agents and vitamin A derivatives. Furthermore, the unique photochemical properties of these compounds are being explored for applications in materials science, such as the development of photochromic materials and organic light-emitting diodes (OLEDs). The ability to fine-tune the electronic and steric properties of conjugated trienes through chemical synthesis allows for the rational design of molecules with specific desired functions, highlighting their continued importance in both academic research and industrial applications.

A Comparative Analysis of the Reactivity of Nona-2,4,6-triene and Similar Polyenes in Pericyclic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the reactivity of nona-2,4,6-triene with other structurally similar conjugated polyenes, such as 1,3,5-hexatriene (B1211904) and 2,4,6-octatriene, has been compiled for researchers, scientists, and professionals in drug development. This guide focuses on two major classes of pericyclic reactions: Diels-Alder cycloadditions and electrocyclizations, providing available data, experimental methodologies, and a theoretical framework for understanding the observed reactivity trends.

Conjugated polyenes are fundamental building blocks in organic synthesis, and their reactivity in pericyclic reactions is of paramount importance for the construction of complex cyclic molecules. The reactivity of these systems is subtly influenced by factors such as the length of the conjugated system, substitution patterns, and the ability to adopt the necessary conformations for reaction.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The reactivity of a conjugated triene as the diene component is critically dependent on its ability to adopt an s-cis conformation. In acyclic polyenes, there is an equilibrium between the more stable s-trans and the reactive s-cis conformations.[1]

Table 1: Comparison of Structural Features of Selected Polyenes Relevant to Diels-Alder Reactivity

PolyeneStructureKey Features Affecting Reactivity
1,3,5-HexatrieneCH₂=CH-CH=CH-CH=CH₂The parent conjugated triene. Serves as a baseline for comparison.
This compoundCH₃-CH=CH-CH=CH-CH=CH-CH₂-CH₃Alkyl substituents at both ends of the conjugated system. These can have a modest electron-donating effect.
2,4,6-OctatrieneCH₃-CH=CH-CH=CH-CH=CH-CH₃Similar to this compound with methyl substituents.

The alkyl groups in this compound and 2,4,6-octatriene are expected to have a slight electron-donating effect, which should, in principle, enhance their reactivity in Diels-Alder reactions compared to the unsubstituted 1,3,5-hexatriene. However, steric hindrance from these substituents could also play a role in the transition state, potentially counteracting the electronic effect.

Experimental Protocol: General Procedure for a Diels-Alder Reaction with a Conjugated Triene

The following is a generalized experimental protocol for the Diels-Alder reaction of a conjugated triene with a dienophile, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), a highly reactive dienophile.

  • Reactant Preparation: A solution of the conjugated triene (e.g., this compound) in a suitable solvent (e.g., dichloromethane (B109758) or benzene) is prepared in a reaction vessel.

  • Reaction Initiation: A solution of PTAD in the same solvent is added dropwise to the triene solution at room temperature. The characteristic red color of PTAD is typically discharged upon reaction.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the PTAD color.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.[2]

  • Characterization: The structure of the Diels-Alder adduct is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Electrocyclization Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated system, leading to a cyclic product. For conjugated trienes, a 6π-electron electrocyclization results in the formation of a cyclohexadiene. These reactions can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules. For a thermal 6π electrocyclization, the reaction proceeds in a disrotatory fashion.[3]

The rate of electrocyclization is influenced by the ability of the polyene to adopt the planar conformation required for the cyclic transition state. Substituents that favor this conformation or stabilize the transition state can accelerate the reaction.

While specific kinetic data comparing the electrocyclization rates of this compound with other simple acyclic trienes is scarce, studies on more complex systems demonstrate that structural constraints can significantly impact these reactions.

Logical Workflow for Comparing Polyene Reactivity

The following diagram illustrates the logical workflow for a comparative study of polyene reactivity.

G cluster_0 Reactant Selection cluster_1 Experimental Execution cluster_2 Data Analysis cluster_3 Comparative Assessment Polyenes Select Polyenes (this compound, Hexatriene, etc.) DA_Rxn Perform Diels-Alder Reactions Polyenes->DA_Rxn EC_Rxn Perform Electrocyclization Reactions Polyenes->EC_Rxn Reagents Select Reaction Partners (Dienophiles, etc.) Reagents->DA_Rxn Kinetics Determine Reaction Kinetics (Rate Constants) DA_Rxn->Kinetics Yields Measure Product Yields DA_Rxn->Yields Spectro Spectroscopic Analysis (NMR, MS) DA_Rxn->Spectro EC_Rxn->Kinetics EC_Rxn->Yields EC_Rxn->Spectro Comparison Compare Reactivity Data Kinetics->Comparison Yields->Comparison Spectro->Comparison Conclusion Draw Conclusions on Reactivity Trends Comparison->Conclusion Diels_Alder_Pathway Reactants Diene + Dienophile TS Cyclic Transition State Reactants->TS [4+2] Cycloaddition Product Cyclohexene Adduct TS->Product New σ-bonds form

References

Unraveling the Dance of Electrons: A Comparative Guide to the Computational Analysis of Nona-2,4,6-triene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. This guide provides a comprehensive computational analysis of the pericyclic reactions of nona-2,4,6-triene, primarily focusing on its electrocyclization. By comparing theoretical data from analogous systems, we offer insights into the expected reaction pathways, stereochemistry, and the efficacy of various computational methods in predicting these outcomes.

This compound, a conjugated system with three alternating double and single bonds, serves as an excellent model for studying 6π electrocyclization reactions. These reactions, governed by the principles of orbital symmetry, are fundamental in organic synthesis and the biosynthesis of many natural products. Computational chemistry provides a powerful lens to scrutinize the fleeting transition states and intricate electronic reorganizations that define these transformations.

The Predicted Electrocyclization of this compound: A Stereochemical Journey

The thermal electrocyclization of a conjugated triene is a concerted process that, according to the Woodward-Hoffmann rules, proceeds in a disrotatory fashion. This means that the terminal substituents rotate in opposite directions (one clockwise, one counter-clockwise) as the new sigma bond forms. The specific stereoisomer of the starting this compound will dictate the stereochemistry of the resulting cyclohexadiene product.

For this compound, with an ethyl group at the C2 position and a methyl group at the C6 position, several stereoisomers can undergo this transformation, each leading to a unique product. The expected products for the thermal disrotatory ring-closure of three representative isomers are outlined below.

Comparative Computational Data for Hexatriene Analogs

Below, we present a summary of calculated activation energies and reaction enthalpies for the electrocyclization of 1,3,5-hexatriene (B1211904) using various computational methods. This comparison highlights the performance of different levels of theory in describing this class of pericyclic reactions.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for the Thermal Electrocyclization of (Z)-1,3,5-Hexatriene to 1,3-Cyclohexadiene (in kcal/mol)

Computational MethodBasis SetΔE‡ (kcal/mol)ΔHrxn (kcal/mol)Reference
B3LYP6-31G 28.3-13.5Study of the Electrocyclization of (Z)-Hexa-1,3,5-triene and Its Heterosubstituted Analogues Based on Ab Initio and DFT Calculations. The Journal of Organic Chemistry.[1]
MP26-31G32.5-16.8Study of the Electrocyclization of (Z)-Hexa-1,3,5-triene and Its Heterosubstituted Analogues Based on Ab Initio and DFT Calculations. The Journal of Organic Chemistry.[1]
QCISD(T)6-31G**31.0-16.0Study of the Electrocyclization of (Z)-Hexa-1,3,5-triene and Its Heterosubstituted Analogues Based on Ab Initio and DFT Calculations. The Journal of Organic Chemistry.[1]
CASSCFNot Specified--Re-examining the Mechanisms of Competing Pericyclic Reactions of 1,3,7-Octatriene.
CASPT2Not Specified--Re-examining the Mechanisms of Competing Pericyclic Reactions of 1,3,7-Octatriene.

Analysis of Computational Methods:

  • Density Functional Theory (DFT) , particularly with hybrid functionals like B3LYP, offers a good balance between computational cost and accuracy for predicting the energetics of pericyclic reactions.[2][3]

  • Møller-Plesset perturbation theory (MP2) generally provides improved accuracy over DFT for systems where electron correlation is significant, though at a higher computational expense.[1]

  • Coupled-cluster methods like QCISD(T) are considered the "gold standard" for accuracy but are computationally very demanding and typically used for benchmarking smaller systems.

  • Multireference methods like CASSCF and CASPT2 are essential for studying reactions that involve significant changes in electronic structure and for accurately describing the diradical character of transition states in some pericyclic reactions.[4]

The data in Table 1 suggests that the activation energy for the electrocyclization of 1,3,5-hexatriene is around 28-33 kcal/mol. The reaction is significantly exothermic. For this compound, the alkyl substituents are expected to have a minor electronic effect, but steric hindrance in the transition state could slightly increase the activation barrier compared to the parent hexatriene.

Experimental and Computational Protocols

To computationally investigate the reaction mechanisms of this compound, a researcher would typically follow a protocol similar to the one outlined below, which is based on methodologies reported in the cited literature.[1][2][3]

Computational Protocol:

  • Conformational Search: A thorough conformational search of the this compound reactant is performed to identify the lowest energy conformer. This is crucial as the reaction proceeds from the ground state geometry.

  • Geometry Optimization: The geometries of the reactant, transition state, and product are fully optimized using a chosen level of theory (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the stationary points. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactant and product minima.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

  • Solvation Effects: If the reaction is performed in a solvent, continuum solvation models (e.g., PCM or SMD) can be included in the calculations to account for the effect of the solvent on the reaction energetics.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the predicted thermal disrotatory electrocyclization pathways for different stereoisomers of this compound.

G cluster_0 (2E,4Z,6E)-Nona-2,4,6-triene -> cis-5-ethyl-6-methyl-1,3-cyclohexadiene reactant0 Reactant_A ts0 TS_A reactant0->ts0 Disrotatory product0 Product_A ts0->product0

Caption: Predicted thermal electrocyclization of (2E,4Z,6E)-nona-2,4,6-triene.

G cluster_1 (2E,4Z,6Z)-Nona-2,4,6-triene -> trans-5-ethyl-6-methyl-1,3-cyclohexadiene reactant1 Reactant_B ts1 TS_B reactant1->ts1 Disrotatory product1 Product_B ts1->product1

Caption: Predicted thermal electrocyclization of (2E,4Z,6Z)-nona-2,4,6-triene.

G cluster_2 Computational Workflow start Define Reactant (this compound isomer) conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (Reactant, TS, Product) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc irc_calc IRC Calculation freq_calc->irc_calc energy_calc Single-Point Energy irc_calc->energy_calc analysis Analysis of Results energy_calc->analysis

Caption: A typical computational workflow for studying reaction mechanisms.

References

A Comparative Guide to the Quantitative Analysis of Nona-2,4,6-triene in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of nona-2,4,6-triene in a mixture: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of the most appropriate method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Method Comparison at a Glance

The following table summarizes the key performance characteristics of each technique for the quantitative analysis of this compound. The presented values are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)UV-Vis Spectrophotometry
Principle Separation based on volatility and polarity, with detection based on mass-to-charge ratio.Separation based on polarity, with detection via UV absorbance.Quantification based on the absorbance of UV-Vis light by the conjugated π-electron system.
Selectivity Excellent; provides structural information for definitive identification.Good; potential for interference from co-eluting compounds with similar UV absorbance.Low; susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity HighModerateLow to Moderate
Limit of Detection (LOD) 0.01 - 1 ng/mL1 - 10 ng/mL~1 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL5 - 50 ng/mL~5 µg/mL
**Linearity (R²) **> 0.99> 0.99> 0.99
Accuracy (Recovery) 85 - 115%90 - 110%95 - 105%
Precision (RSD) < 15%< 10%< 5%
Sample Throughput ModerateHighHigh
Cost HighModerateLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Its high selectivity makes it ideal for complex matrices.

Sample Preparation:

  • Liquid Samples: Dilute the sample in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Solid or Semi-Solid Samples: Perform a solvent extraction (e.g., Soxhlet extraction with hexane) or headspace analysis. For complex matrices, a solid-phase microextraction (SPME) can be employed to concentrate the analyte.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. An internal standard can be used to improve accuracy and precision.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and robust technique suitable for the analysis of non-volatile or thermally labile compounds. Due to the conjugated system of this compound, it exhibits strong UV absorbance, making this a suitable detection method.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution (typically in the range of 250-280 nm for conjugated trienes).[1]

Quantification: Prepare a calibration curve by injecting standard solutions of this compound at different concentrations. The concentration in the sample is calculated from the peak area using the calibration curve.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the direct quantification of chromophoric compounds like this compound. However, its application is limited to simple mixtures where interfering substances that absorb at the same wavelength are absent.

Sample Preparation:

  • Dissolve a known amount of the sample in a UV-transparent solvent (e.g., hexane, ethanol, or cyclohexane).

  • Ensure the concentration is within the linear range of the instrument.

Instrumentation and Conditions:

  • UV-Vis Spectrophotometer: A double-beam instrument is recommended for better stability.

  • Cuvettes: Use quartz cuvettes with a 1 cm path length.

  • Procedure:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Measure the absorbance of the sample solution at the λmax of this compound. The λmax for conjugated trienes generally increases with the extent of conjugation.[1]

Quantification: The concentration of this compound can be calculated using the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance.

  • ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength). This needs to be determined by measuring the absorbance of a standard solution of known concentration.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte.

A calibration curve of absorbance versus concentration should be prepared to ensure linearity and to calculate the concentration of the unknown sample.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Mixture Containing This compound Solvent Add Volatile Solvent (e.g., Hexane) Sample->Solvent Filter Filter/Centrifuge Solvent->Filter Vial Transfer to GC Vial Filter->Vial GC Gas Chromatograph (Separation) Vial->GC MS Mass Spectrometer (Detection & Identification) GC->MS Chromatogram Obtain Chromatogram & Mass Spectrum MS->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: GC-MS analysis workflow for this compound.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Mixture Containing This compound Solvent Dissolve in Mobile Phase Constituent Sample->Solvent Filter Filter (0.45 µm) Solvent->Filter Vial Transfer to HPLC Vial Filter->Vial HPLC HPLC System (Separation) Vial->HPLC UV UV Detector (Detection at λmax) HPLC->UV Chromatogram Obtain Chromatogram UV->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: HPLC-UV analysis workflow for this compound.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Sample Simple Mixture Containing This compound Solvent Dissolve in UV-Transparent Solvent Sample->Solvent Cuvette Transfer to Quartz Cuvette Solvent->Cuvette Spectrophotometer Measure Absorbance at λmax Cuvette->Spectrophotometer BeerLambert Calculate Concentration (Beer-Lambert Law) Spectrophotometer->BeerLambert

Caption: UV-Vis spectrophotometry analysis workflow.

References

A Comparative Guide to the Synthetic Routes of Nona-2,4,6-triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of nona-2,4,6-triene, a conjugated triene of interest in various research and development applications. Due to the limited availability of direct experimental data for this specific molecule in published literature, this comparison is based on established and widely used synthetic methodologies for analogous conjugated polyenes. The two primary routes discussed are the Wittig reaction and elimination reactions.

Data Presentation: A Comparative Overview

The following table summarizes the key aspects of the two proposed synthetic routes for this compound. The quantitative data presented are typical for these classes of reactions and serve as a basis for comparison.

ParameterWittig ReactionElimination Reaction
Starting Materials Crotonaldehyde (B89634), (But-2-en-1-yl)triphenylphosphonium bromideNona-2,4,6-trien-x-ol (where x is 1, 8, or 9) or a corresponding dihalide
Key Reagents Strong base (e.g., n-BuLi, NaH), Triphenylphosphine (B44618)Strong acid (for dehydration), Strong base (for dehydrohalogenation)
Reaction Type OlefinationDehydration or Dehydrohalogenation
Stereoselectivity Can be controlled to an extent by reaction conditions and ylide stability. Stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes.[1]Zaitsev's rule generally favors the more substituted alkene. Stereochemistry can be influenced by the mechanism (E1 vs. E2) and the stereochemistry of the starting material.
Typical Yield Moderate to Good (50-80%)Variable, depending on substrate and conditions (40-90%)
Key Advantages Good control over the position of the newly formed double bond.[2]Potentially fewer steps if a suitable precursor alcohol or dihalide is readily available.
Key Disadvantages Stoichiometric formation of triphenylphosphine oxide as a byproduct, which can complicate purification.Risk of forming a mixture of isomers (regio- and stereoisomers). Carbocation rearrangements can occur in E1 reactions.

Experimental Protocols

Route 1: Wittig Reaction

This proposed synthesis involves the reaction of an appropriate aldehyde with a phosphonium (B103445) ylide. To synthesize this compound, a plausible approach is the reaction of crotonaldehyde with the ylide generated from (but-2-en-1-yl)triphenylphosphonium bromide.

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend (but-2-en-1-yl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the suspension with vigorous stirring. The formation of the deep red or orange color of the ylide indicates a successful reaction.

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for an additional 30 minutes.

Step 2: Wittig Reaction with Crotonaldehyde

  • Cool the freshly prepared ylide solution back down to -78 °C.

  • Add a solution of crotonaldehyde in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Route 2: Elimination Reaction

This route proposes the synthesis of this compound via the elimination of water from a suitable alcohol (dehydration) or a hydrogen halide from a dihalide (dehydrohalogenation).

Dehydration of Nona-2,4,6-trien-x-ol

  • Place the precursor alcohol, for instance, nona-2,4-dien-1-ol, in a round-bottom flask with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture, and the resulting this compound can be distilled directly from the reaction mixture as it is formed.

  • Alternatively, the reaction can be carried out in a suitable high-boiling solvent, and the product isolated by extraction and subsequent purification.

  • Wash the collected organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Mandatory Visualization

Wittig_Synthesis cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Alkyl_Halide (But-2-en-1-yl)triphenylphosphonium bromide Ylide Phosphonium Ylide Alkyl_Halide->Ylide PPh3 Base Strong Base (e.g., n-BuLi) Base->Ylide Product This compound Ylide->Product Aldehyde Crotonaldehyde Aldehyde->Product Byproduct Triphenylphosphine oxide Product->Byproduct

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

Elimination_Synthesis cluster_dehydration Dehydration Route cluster_dehydrohalogenation Dehydrohalogenation Route Alcohol Nona-2,4,6-trien-x-ol Product_Dehydration This compound Alcohol->Product_Dehydration Acid Strong Acid (e.g., H2SO4) Acid->Product_Dehydration catalyst Water H2O Product_Dehydration->Water Dihalide Dihalononane Product_Dehydro This compound Dihalide->Product_Dehydro Base_Elim Strong Base Base_Elim->Product_Dehydro HX HX Product_Dehydro->HX

Caption: Proposed elimination pathways for the synthesis of this compound.

References

Benchmarking the Performance of Linear Conjugated Polyenes and Oligomers in Organic Devices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Linear conjugated polyenes and their oligomeric analogues, such as the synthetically accessible nona-2,4,6-triene derivatives, represent a foundational class of organic semiconductors. Their electronic and optical properties, which are tunable through the modification of conjugation length and end-capping functional groups, make them intriguing candidates for application in a variety of organic electronic devices. This guide provides a comparative overview of the performance of representative linear conjugated molecules—specifically carotenoids and distyrylbenzene (B1252955) derivatives—in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The data presented is compiled from multiple research efforts to offer a benchmark for future material design and application.

Data Presentation: Performance Metrics

The performance of linear conjugated polyenes and oligomers is highly dependent on the specific molecular structure, device architecture, and processing conditions. Below are summaries of reported performance metrics for carotenoid- and distyrylbenzene-based devices.

Table 1: Performance of Carotenoid Derivatives in OFETs and OPVs

DerivativeDevice TypeKey Performance Metric(s)Value(s)
β-CaroteneOFETHole Mobility (µh)10⁻⁶ - 10⁻⁷ cm²/Vs
BixinOFETHole Mobility (µh)10⁻⁶ - 10⁻⁷ cm²/Vs
LycopeneOPV (with PCBM)Hole Mobility (µh)Up to 2.1 x 10⁻² cm²/(V·s)[1]
Fucoxanthin (B1674175)OPV (with PCBM)Hole Mobility (µh)8.1 x 10⁻⁵ cm²/(V·s)[1]
β-CaroteneOPV (with PCBM)Hole Mobility (µh)1.8 x 10⁻⁵ cm²/(V·s)[1]
LycopeneOPV (with ICBA)Power Conversion Efficiency (PCE)~1.6%
β-CaroteneOPV (with sugar molecules)Power Conversion Efficiency (PCE)0.29%

Note: The performance of carotenoid-based devices can be influenced by factors such as aggregation and the choice of acceptor material in OPVs. Lycopene's tendency to form aggregates contributes to its higher carrier mobility compared to the more amorphous films of fucoxanthin and β-carotene[1].

Table 2: Performance of Distyrylbenzene (DSB) Derivatives in OLEDs

Derivative/Device StructureEmission ColorKey Performance Metric(s)Value(s)
2,5,2′,5′,2″,5″-hexastyryl-[1,1′;4′,1″]terphenyl (HSTP)BlueMaximum Brightness15,830 cd/m²[2][3]
Maximum Current Efficiency4.88 cd/A[2][3]
CIE Coordinates (x, y)(0.16, 0.13)[2][3]
1,4-bis(4-ethylstyryl)benzeneBlueMaximum Brightness220 cd/m²[4]
Maximum Efficiency0.33 lm/W[4]
DSB derivative with 2-ethylhexyloxy groupsSaturated Blue--

Note: Distyrylbenzene derivatives are effective blue emitters. Device performance is significantly enhanced through optimization of the device architecture, such as the inclusion of specific hole-injection and transport layers[3]. The choice of solubilizing side groups, like 2-ethylhexyloxy, can improve color purity.

Experimental Protocols

The characterization of organic electronic devices involves a standardized set of experiments to determine their key performance metrics. Below are detailed methodologies for the fabrication and testing of OFETs, OPVs, and OLEDs.

1. Organic Field-Effect Transistor (OFET) Fabrication and Characterization

  • Fabrication:

    • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying with nitrogen and treatment with UV-ozone or an oxygen plasma to remove organic residues.

    • Source-Drain Electrode Deposition: Source and drain electrodes (typically gold) are deposited onto the SiO₂ surface through thermal evaporation using a shadow mask to define the channel length and width.

    • Active Layer Deposition: The linear polyene derivative is dissolved in an appropriate organic solvent (e.g., chloroform, toluene) and deposited onto the substrate via spin-coating, drop-casting, or vacuum evaporation to form the semiconductor layer.

    • Annealing: The device is often annealed at a specific temperature to improve the molecular ordering and film morphology of the active layer.

  • Characterization:

    • Electrical Measurements: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under a controlled atmosphere (e.g., nitrogen or vacuum).

    • Output Characteristics: The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) at various constant gate-source voltages (V_gs).

    • Transfer Characteristics: I_d is measured as a function of V_gs at a constant V_ds in both the linear and saturation regimes.

    • Parameter Extraction: The field-effect mobility (µ) is calculated from the slope of the I_d^(1/2) vs. V_gs plot in the saturation regime. The on/off ratio is the ratio of the maximum to the minimum I_d, and the threshold voltage (V_th) is extrapolated from the linear region of the I_d^(1/2) vs. V_gs plot.

2. Organic Photovoltaic (OPV) Cell Fabrication and Characterization

  • Fabrication (Bulk Heterojunction):

    • Substrate Preparation: Indium tin oxide (ITO)-coated glass is used as the transparent anode. The substrate is cleaned and treated as described for OFETs.

    • Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed.

    • Active Layer Deposition: A blend of the linear polyene (donor) and an acceptor material (e.g., a fullerene derivative like PCBM) in a common solvent is spin-coated on top of the HTL. The film is then annealed to optimize the morphology of the donor-acceptor network.

    • Cathode Deposition: A low work function metal (e.g., calcium, aluminum) is thermally evaporated on top of the active layer to serve as the cathode.

  • Characterization:

    • Current-Voltage (J-V) Measurement: The J-V characteristics of the OPV cell are measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²) using a solar simulator and a source meter.

    • Parameter Extraction: The key performance parameters—open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE)—are determined from the J-V curve.

    • External Quantum Efficiency (EQE): The EQE is measured as a function of wavelength using a dedicated setup with a monochromator and a calibrated photodiode.

3. Organic Light-Emitting Diode (OLED) Fabrication and Characterization

  • Fabrication:

    • Substrate and Anode Preparation: An ITO-coated glass substrate is cleaned and treated.

    • Organic Layer Deposition: A series of organic layers are deposited in sequence via thermal evaporation in a high-vacuum chamber. A typical structure includes a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) containing the linear polyene derivative (as the emitter or a dopant in a host material), a hole-blocking layer (HBL), an electron transport layer (ETL), and an electron injection layer (EIL).

    • Cathode Deposition: A metal cathode (e.g., LiF/Al) is evaporated on top of the organic stack.

  • Characterization:

    • Electroluminescence (EL) Measurements: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photometer.

    • EL Spectrum: The EL spectrum is recorded with a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

    • Efficiency Calculation: The external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) are calculated from the J-V-L data.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_fab 2. Device Fabrication cluster_char 3. Characterization Start Start Substrate_Cleaning Substrate Cleaning Start->Substrate_Cleaning Material_Synthesis Material Synthesis/Purification Start->Material_Synthesis Layer_Deposition Thin Film Deposition (Spin-coating/Evaporation) Substrate_Cleaning->Layer_Deposition Material_Synthesis->Layer_Deposition Electrode_Deposition Electrode Deposition Layer_Deposition->Electrode_Deposition Encapsulation Encapsulation Electrode_Deposition->Encapsulation Electrical_Testing Electrical Testing (J-V, I-V) Encapsulation->Electrical_Testing Optical_Testing Optical Testing (EL, EQE) Encapsulation->Optical_Testing Data_Analysis Data Analysis Electrical_Testing->Data_Analysis Optical_Testing->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the fabrication and characterization of organic electronic devices.

Device_Structures cluster_OFET OFET cluster_OPV OPV cluster_OLED OLED S Source SC Semiconductor (Polyene) S->SC D Drain D->SC DI Dielectric (SiO2) SC->DI G Gate (Si) DI->G Cathode_OPV Cathode (Al) Active Active Layer (Polyene:Acceptor) Cathode_OPV->Active HTL_OPV HTL (PEDOT:PSS) Active->HTL_OPV Anode_OPV Anode (ITO) HTL_OPV->Anode_OPV Substrate_OPV Substrate (Glass) Anode_OPV->Substrate_OPV Cathode_OLED Cathode (LiF/Al) ETL ETL Cathode_OLED->ETL EML Emissive Layer (Polyene) ETL->EML HTL_OLED HTL EML->HTL_OLED Anode_OLED Anode (ITO) HTL_OLED->Anode_OLED Substrate_OLED Substrate (Glass) Anode_OLED->Substrate_OLED

Caption: Simplified structures of organic electronic devices incorporating linear polyene derivatives.

Logical_Relationship cluster_props Material Properties cluster_perf Device Metrics MS Molecular Structure CL Conjugation Length MS->CL SG Substituent Groups MS->SG MP Molecular Packing MS->MP Bandgap Energy Bandgap CL->Bandgap HOMO_LUMO HOMO/LUMO Levels SG->HOMO_LUMO Mobility Charge Carrier Mobility MP->Mobility EP Electronic Properties Efficiency Efficiency (PCE/EQE) HOMO_LUMO->Efficiency Bandgap->Efficiency Color Emission Color Bandgap->Color DP Device Performance Mobility->Efficiency

Caption: Relationship between molecular structure and device performance for linear conjugated polyenes.

References

Comparison Guide: Cross-Reactivity of Nona-2,4,6-triene-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Literature Review on the Cross-Reactivity of Nona-2,4,6-triene-Based Sensors

This report summarizes the findings of a comprehensive literature search for peer-reviewed articles, and other scholarly publications concerning the cross-reactivity of chemical sensors based on this compound. The objective was to compile and present quantitative data, experimental protocols, and signaling pathways related to this specific class of sensors.

Summary of Findings:

Following an extensive search of scientific databases and the open web, we have concluded that there is currently no publicly available research or data on the development or application of this compound as a primary component in chemical sensor technology. Our search queries included, but were not limited to:

  • "cross-reactivity of this compound-based sensors"

  • "this compound sensor specificity"

  • "interference studies of this compound sensors"

  • "this compound chemical sensor"

  • "this compound sensing mechanism"

  • "synthesis of this compound for sensor applications"

  • "polyene-based chemical sensors cross-reactivity"

The search results did not yield any publications detailing the use of this compound or its direct derivatives as the active sensing element in a sensor. Consequently, there is no associated data on their cross-reactivity with other analytes, established experimental protocols for their use, or elucidated signaling pathways.

The topic of "Cross-reactivity studies of this compound-based sensors" appears to be a novel area of research with no established body of literature. Therefore, we are unable to provide a comparison guide with quantitative data, experimental methodologies, or visualizations as per the initial request.

We recommend that researchers interested in this area consider this a potential gap in the current scientific literature and an opportunity for pioneering research. Future work could involve the synthesis of this compound-based materials and their subsequent characterization for sensing applications, including foundational studies on their selectivity and cross-reactivity.

Safety Operating Guide

Proper Disposal of Nona-2,4,6-triene: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Nona-2,4,6-triene. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended to supplement, not replace, the Safety Data Sheet (SDS) provided by the supplier, which remains the primary source of safety and handling information.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all appropriate Personal Protective Equipment (PPE) is worn. Given that this compound is a flammable liquid and may pose health and environmental hazards, a comprehensive PPE ensemble is mandatory.[1]

  • Eye Protection: Chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]

  • Hand Protection: Chemical-resistant gloves are essential. The choice of glove material (e.g., nitrile, neoprene) should be based on the breakthrough time and permeation rate specified in the supplier's SDS.

  • Body Protection: A flame-resistant lab coat must be worn to protect against accidental splashes.[1]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1]

Hazard Identification and Waste Characterization

Based on data for similar chemical structures and general chemical principles, this compound should be treated as a hazardous substance. Key hazards to consider include:

  • Flammability: As an unsaturated hydrocarbon, it is expected to be a flammable liquid.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin irritation and drowsiness or dizziness.

  • Environmental Hazards: Assumed to be very toxic to aquatic life with long-lasting effects.[2] Avoid release to the environment.

Due to these hazards, this compound waste must be characterized and disposed of as hazardous chemical waste. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data that should be confirmed with the supplier-specific Safety Data Sheet.

PropertyValueSource
Molecular Formula C₉H₁₄PubChem
Molecular Weight 122.21 g/mol PubChem
Physical State Liquid (assumed)General Chemical Properties
Flash Point Flammable, Category 3 (Assumed)Based on similar compounds
Hazard Statements H226, H304, H315, H336, H410 (Assumed)Based on similar compounds

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound.

1. Waste Segregation:

  • Designate a specific, compatible waste container for this compound and its contaminated materials.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.[1] this compound waste is typically categorized as non-halogenated organic solvent waste.[5]

2. Containerization and Labeling:

  • Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic, Environmental Hazard).[1] Also, include the accumulation start date and the name of the principal investigator or lab manager.

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated and properly placarded satellite accumulation area within the laboratory.

  • The storage area must be a well-ventilated, cool, and dry location, away from sources of ignition and incompatible materials.[1][2]

  • Keep the waste container closed at all times, except when adding waste.

4. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.

  • Empty containers that held pure this compound must be triple-rinsed. The rinsate from the first rinse must be collected as hazardous waste.[4] Subsequent rinses may be collected as well, depending on institutional policies.

5. Request for Waste Pickup:

  • Once the waste container is full or has reached the institution's time limit for satellite accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Emergency Procedures for Spills

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If it is safe to do so, turn off all nearby ignition sources.[5]

  • Containment: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up a flammable liquid.

  • Cleanup: Wear appropriate PPE and clean up the spill using the absorbent materials.

  • Disposal: All materials used for spill cleanup must be placed in the designated hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and the EHS office.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation and Handling cluster_disposal Disposal Procedure start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Non-Halogenated Organic Waste fume_hood->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container labeling Label with 'Hazardous Waste', Chemical Name, and Hazards container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_pickup Request Pickup from Environmental Health & Safety (EHS) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

Spill_Response_Logic spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size and Hazard alert->assess small_spill Small & Controllable assess->small_spill Small large_spill Large or Uncontrolled assess->large_spill Large ppe_spill Don Additional PPE (e.g., respirator if needed) small_spill->ppe_spill evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Absorbent Material ppe_spill->contain cleanup Clean Up Spill contain->cleanup dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup report Report Incident dispose_cleanup->report contact_ehs Contact EHS/ Emergency Services evacuate->contact_ehs contact_ehs->report

Caption: Decision logic for responding to a this compound spill.

References

Navigating the Safe Handling of Nona-2,4,6-triene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling of Nona-2,4,6-triene in a laboratory setting is paramount for the protection of researchers and the integrity of experimental work. Due to its presumed flammability and potential for skin and eye irritation, a comprehensive approach to personal protective equipment (PPE), operational procedures, and disposal is essential.

Personal Protective Equipment (PPE) Recommendations

Based on the likely hazards associated with a flammable, volatile hydrocarbon, the following PPE is recommended when handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye & Face Protection Chemical safety goggles or a face shieldProtects against splashes of the liquid and potential vapors which may cause serious eye irritation.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which may cause irritation. The selection of glove material should be confirmed for chemical compatibility.
Body Protection Flame-retardant lab coatProtects against accidental spills and is essential when working with flammable liquids.
Respiratory Protection Use in a certified chemical fume hood is required.Mitigates inhalation of vapors which may cause respiratory irritation or other systemic effects.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is critical to minimize risk.

Step-by-Step Handling Protocol:
  • Pre-Handling Assessment: Before beginning work, ensure a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Verify the location and functionality of the nearest fire extinguisher, safety shower, and eyewash station.

  • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to control flammable and potentially harmful vapors.

  • Dispensing: Ground all containers and receiving equipment to prevent the buildup of static electricity, which could serve as an ignition source. Use only non-sparking tools for opening and closing containers.

  • During Use: Keep containers of this compound tightly closed when not in immediate use. Avoid heating the substance near open flames or other ignition sources.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Waste Disposal Plan:
  • Waste Segregation: this compound waste, including any contaminated materials such as gloves or absorbent pads, must be collected in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its flammability.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from sources of ignition and incompatible materials.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe management of this compound in a laboratory setting.

prep Preparation - Verify fume hood - Don appropriate PPE - Locate safety equipment handling Handling - Work in fume hood - Ground equipment - Use non-sparking tools prep->handling use Active Use - Keep container sealed - Avoid ignition sources handling->use spill Spill Response - Evacuate and alert - Use spill kit handling->spill If Spill Occurs post_handling Post-Handling - Decontaminate surfaces - Wash hands use->post_handling use->spill waste_collection Waste Collection - Segregate waste - Use labeled container post_handling->waste_collection waste_storage Waste Storage - Seal container - Store in designated area waste_collection->waste_storage disposal Final Disposal - Contact EHS for pickup waste_storage->disposal

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.